Product packaging for 3-Methylbenzo[b]thiophene-2-carboxaldehyde(Cat. No.:CAS No. 22053-74-3)

3-Methylbenzo[b]thiophene-2-carboxaldehyde

Cat. No.: B122132
CAS No.: 22053-74-3
M. Wt: 176.24 g/mol
InChI Key: DRZGHNXLEQHVHB-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H8OS and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS B122132 3-Methylbenzo[b]thiophene-2-carboxaldehyde CAS No. 22053-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZGHNXLEQHVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334192
Record name 3-Methylbenzo[b]thiophene-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22053-74-3
Record name 3-Methylbenzo[b]thiophene-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzo(b)thiophene-2-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde (CAS No. 22053-74-3). This heterocyclic aldehyde is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecular architectures. For instance, it serves as a precursor for developing compounds with potential therapeutic applications, such as selective cannabinoid type 2 (CB2) receptor ligands[1][2].

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueCitation(s)
Molecular Formula C₁₀H₈OS[3][4]
Molecular Weight 176.23 g/mol [5]
Appearance White to light yellow crystalline powder or solid[3][4]
Melting Point 88-90 °C[3][4]
Boiling Point 318.9 ± 22.0 °C (Predicted at 760 mmHg)
Density 1.250 ± 0.06 g/cm³ (Predicted)
Solubility No experimental data available. Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.[3][4][6]
pKa No experimental data available.
CAS Number 22053-74-3[3][4]
Synonyms 3-Methylthianaphthene-2-carboxaldehyde, 2-Formyl-3-methylbenzo[b]thiophene

Spectral Data Summary

Detailed experimental spectral data for this compound is not extensively reported in publicly available literature. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. These values serve as a guide for characterization.

TechniqueExpected Key Signals
¹H NMR (CDCl₃)- Aldehyde Proton (-CHO): Singlet, ~9.8-10.2 ppm.- Aromatic Protons (Benzo ring): Multiplets, ~7.3-8.0 ppm.- Methyl Protons (-CH₃): Singlet, ~2.5-2.8 ppm.
¹³C NMR (CDCl₃)- Carbonyl Carbon (C=O): ~185-195 ppm.- Aromatic & Heterocyclic Carbons: ~120-150 ppm.- Methyl Carbon (-CH₃): ~15-25 ppm.
Infrared (IR) - C=O Stretch (Aldehyde): Strong absorption band at ~1670-1690 cm⁻¹.- C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.- C-H Stretch (Alkyl): ~2850-2960 cm⁻¹.- C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): m/z ≈ 176.- Key Fragments: Loss of -CHO (m/z ≈ 147), and other fragments corresponding to the stable benzothiophene ring system.

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzo[b]thiophene.

Reaction Scheme: 3-Methylbenzo[b]thiophene reacts with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the electron-rich 2-position of the thiophene ring.

Detailed Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy (IR): The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation and analysis of the title compound.

Synthesis_Pathway cluster_reagents Vilsmeier Reagent Formation cluster_main Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Start 3-Methylbenzo[b]thiophene Start->Iminium Product 3-Methylbenzo[b]thiophene- 2-carboxaldehyde Iminium->Product Hydrolysis (H2O)

Caption: Vilsmeier-Haack synthesis of the target compound.

Experimental_Workflow cluster_char Analysis A Synthesis: Formylation Reaction B Workup: Neutralization & Hydrolysis A->B C Extraction with Organic Solvent B->C D Purification: Column Chromatography C->D E Characterization D->E NMR NMR ('H, ¹³C) E->NMR IR FTIR E->IR MS Mass Spec. E->MS

Caption: General workflow for synthesis and characterization.

References

3-Methylbenzo[b]thiophene-2-carboxaldehyde CAS number 22053-74-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde (CAS: 22053-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and key chemical reactions, offering insights for its application in research and development.

Core Data Summary

A compilation of essential data for this compound is presented below, offering a quick reference for laboratory use.

PropertyValueReference
CAS Number 22053-74-3[1][2][3]
Molecular Formula C₁₀H₈OS[1][2][3]
Molecular Weight 176.23 g/mol [1][2][3]
Appearance White to light yellow crystalline powder/solid[4]
Melting Point 87-91 °C[1]
Boiling Point 318.9 ± 22.0 °C (Predicted)

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene. This reaction introduces a formyl group at the C2 position of the electron-rich benzothiophene ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylbenzo[b]thiophene

Materials:

  • 3-Methylbenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (or other suitable solvent)

  • Sodium acetate solution (aqueous)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The Vilsmeier reagent is formed in situ.

  • Dissolve 3-methylbenzo[b]thiophene in a suitable solvent like dichloromethane.

  • Add the solution of 3-methylbenzo[b]thiophene dropwise to the prepared Vilsmeier reagent at a low temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reaction Mechanism Workflow

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Benzothiophene 3-Methylbenzo[b]thiophene Benzothiophene->Intermediate Electrophilic Attack Product 3-Methylbenzo[b]thiophene- 2-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene.

Chemical Reactivity

The aldehyde functionality at the C2 position of this compound is the primary site of its chemical reactivity, making it a versatile precursor for the synthesis of a wide range of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated products. These products are valuable intermediates in organic synthesis.

General Protocol:

  • Dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Heat the reaction mixture to reflux for several hours.

  • Upon completion, cool the mixture to induce precipitation of the product.

  • Collect the solid product by filtration and purify by recrystallization.

Reaction Workflow

Knoevenagel_Condensation Aldehyde 3-Methylbenzo[b]thiophene- 2-carboxaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Catalyzes Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O Intermediate->Water

Caption: Knoevenagel condensation of the title compound.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be reacted with a phosphorus ylide (Wittig reagent) to form a vinyl-substituted benzothiophene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

General Protocol:

  • Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium).

  • In a separate flask, dissolve this compound in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Add the freshly prepared ylide solution to the aldehyde solution at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and extract the product.

  • Purify the resulting alkene by column chromatography.

Reaction Workflow

Wittig_Reaction Aldehyde 3-Methylbenzo[b]thiophene- 2-carboxaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Wittig Reagent) Ylide->Oxaphosphetane Alkene Vinyl-substituted Benzothiophene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: Wittig reaction of the title compound.

Potential Applications in Drug Discovery

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The aldehyde functional group of this compound serves as a key handle for the synthesis of diverse libraries of compounds for screening in drug discovery programs. For instance, condensation with various amines or hydrazines can lead to the formation of Schiff bases and hydrazones, which are common pharmacophores. While specific biological data for the title compound is limited in the public domain, its structural similarity to other biologically active benzothiophenes suggests its potential as a scaffold for the development of novel therapeutic agents.

Safety Information

This compound is classified as an irritant. It may cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzo[b]thiophene-2-carboxaldehyde, with the IUPAC name 3-methyl-1-benzothiophene-2-carbaldehyde , is a heterocyclic aromatic aldehyde. The benzo[b]thiophene scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This core structure is associated with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a methyl group at the 3-position and a carboxaldehyde at the 2-position of the benzothiophene ring system offers a versatile platform for further chemical modifications, making it a compound of significant interest in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role in antimicrobial research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
IUPAC Name 3-methyl-1-benzothiophene-2-carbaldehydeN/A
CAS Number 22053-74-3N/A
Molecular Formula C₁₀H₈OSN/A
Molecular Weight 176.23 g/mol N/A
Appearance SolidN/A
Melting Point 87-91 °CN/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimentally obtained spectra for this specific molecule are not widely available in public databases, the expected spectral characteristics can be inferred from data on closely related compounds, such as benzo[b]thiophene-2-carboxaldehyde.

Expected Spectroscopic Characteristics:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the benzene ring (in the range of 7-8 ppm), and a singlet for the methyl group protons (around 2.5 ppm).
¹³C NMR A signal for the carbonyl carbon of the aldehyde (in the downfield region, ~180-190 ppm), signals for the aromatic and heterocyclic carbons, and a signal for the methyl carbon (in the upfield region).
IR Spectroscopy A strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1670-1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 176), along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, often by adapting methods used for the preparation of benzo[b]thiophene-2-carboxaldehyde. Two prominent methods are the Vilsmeier-Haack reaction and the formylation of a metalated 3-methylbenzo[b]thiophene intermediate.

Experimental Protocol 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

Materials:

  • 3-Methylbenzo[b]thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 3-methylbenzo[b]thiophene in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 1. 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent->Intermediate Starting_Material 3-Methylbenzo[b]thiophene Starting_Material->Intermediate 2. Addition to Vilsmeier Reagent Product This compound Intermediate->Product 3. Hydrolysis

Figure 1: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol 2: Formylation via Metalation

This method involves the deprotonation of the 2-position of 3-methylbenzo[b]thiophene using a strong base, followed by quenching with a formylating agent.

Materials:

  • 3-Methylbenzo[b]thiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Dissolve 3-methylbenzo[b]thiophene in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Metalation_Formylation Starting_Material 3-Methylbenzo[b]thiophene Lithiation Lithiation with n-BuLi Starting_Material->Lithiation 1. -78 °C, THF Lithiated_Intermediate 2-Lithio-3-methylbenzo[b]thiophene Lithiation->Lithiated_Intermediate Formylation Reaction with DMF Lithiated_Intermediate->Formylation 2. -78 °C to RT Product This compound Formylation->Product 3. Aqueous Workup

Figure 2: Formylation via Metalation Workflow.

Biological Activity and Potential Applications

The benzo[b]thiophene scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a broad spectrum of biological activities. While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential as an intermediate for the synthesis of bioactive molecules, particularly in the realm of antimicrobial agents.

A notable application of this compound is as a precursor in the synthesis of thiosemicarbazones, a class of compounds known for their diverse biological activities, including antimicrobial effects.

Antimicrobial Activity

The antimicrobial potential of compounds derived from this compound warrants investigation against a panel of clinically relevant bacterial and fungal strains. Standard protocols for determining the Minimum Inhibitory Concentration (MIC) are provided below.

Materials:

  • This compound or its derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include positive controls (microorganism with standard antibiotic), negative controls (microorganism with no compound), and sterility controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution in Broth Compound_Stock->Serial_Dilution Inoculation Inoculate 96-well Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 3: Broth Microdilution MIC Assay Workflow.
Putative Mechanism of Action

The precise molecular mechanisms by which benzothiophene derivatives exert their antimicrobial effects are still under investigation. However, two potential mechanisms have been proposed for this class of compounds:

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds are known to interfere with the structure and function of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.

  • Induction of Oxidative Stress: Another plausible mechanism is the generation of reactive oxygen species (ROS) within the microbial cells. An excess of ROS can damage vital cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and death.

Further research, including membrane potential assays and measurement of intracellular ROS levels, is required to elucidate the specific mechanism of action for derivatives of this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its synthesis is accessible through well-established formylation reactions. The presence of the benzo[b]thiophene core suggests that derivatives of this compound are likely to exhibit interesting biological activities, particularly as antimicrobial agents. The detailed experimental protocols provided in this guide for its synthesis and for the evaluation of antimicrobial activity offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on the synthesis of a library of derivatives and a thorough investigation of their biological activities and mechanisms of action to fully realize their potential in the development of new therapeutic agents.

Spectroscopic and Synthetic Profile of 3-Methylbenzo[b]thiophene-2-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data and an experimental protocol relevant to the synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde (CAS No. 22053-74-3).

This document compiles available spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete public dataset for this specific molecule, this guide also includes data for the closely related parent compound, Benzo[b]thiophene-2-carboxaldehyde, for comparative purposes.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its parent analog.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic vibrational frequencies corresponding to its functional groups.

Compound Wavenumber (cm⁻¹) Assignment
This compound(Not explicitly detailed in search results)C=O stretch (aldehyde), C-H stretch (aromatic and methyl), C=C stretch (aromatic), C-S stretch

Note: While a gas-phase IR spectrum is available in the NIST WebBook, a detailed peak list is not provided in the search results.

For comparison, the IR data for Benzo[b]thiophene-2-carboxaldehyde is presented below.[1]

Compound Wavenumber (cm⁻¹) Assignment
Benzo[b]thiophene-2-carboxaldehyde2826 (w)C-H stretch (aldehyde)
1672 (s)C=O stretch (aldehyde)
1593 (w), 1518 (m), 1432 (w)C=C stretch (aromatic)
749 (m), 726 (m)C-H bend (aromatic)
Mass Spectrometry (MS)

The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound. The molecular formula is C₁₀H₈OS, corresponding to a molecular weight of 176.23 g/mol .

For comparative analysis, the mass spectrometry data for Benzo[b]thiophene-2-carboxaldehyde is as follows:[1]

Compound m/z Relative Intensity (%) Fragment
Benzo[b]thiophene-2-carboxaldehyde162100[M]⁺
16199[M-H]⁺
13424[M-CO]⁺
13332[M-CHO]⁺
8950[C₇H₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound were not available in the public search results. However, the data for the parent compound, Benzo[b]thiophene-2-carboxaldehyde, provides a valuable reference for expected chemical shifts.[1]

¹H NMR of Benzo[b]thiophene-2-carboxaldehyde (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.08s1HCHO
7.99s1HH-3
7.95-7.84m2HAromatic H
7.54-7.38m2HAromatic H

¹³C NMR of Benzo[b]thiophene-2-carboxaldehyde (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
184.1CHO
143.9Aromatic C
143.1Aromatic C
138.9Aromatic C
133.7Aromatic C
128.1Aromatic C
126.3Aromatic C
125.4Aromatic C
123.4Aromatic C

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carboxaldehyde

While a specific protocol for the 3-methyl derivative was not found, the following details the synthesis of the parent compound, Benzo[b]thiophene-2-carboxaldehyde, from methylthiobenzene.[1] This procedure can serve as a foundational method for the synthesis of its derivatives.

Materials and Methods
  • Methylthiobenzene

  • n-Butyllithium (n-BuLi) in hexane

  • Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Brine

Procedure
  • To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL), TMEDA (2.8 g, 24.1 mmol) was added under a nitrogen atmosphere with stirring.

  • The mixture was cooled to 0 °C for 10 minutes.

  • A solution of n-BuLi in hexane (1.6 M; 15.1 mL, 24.2 mmol) was added dropwise at 0 °C.

  • The reaction was stirred at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • After cooling the mixture in a cold water bath, anhydrous DMF (2.1 mL, 27.4 mmol) was added slowly with vigorous stirring.

  • The resulting mixture was stirred at room temperature for 24 hours under nitrogen.

  • The reaction was quenched with 1 M aqueous HCl (40 mL).

  • The organic and aqueous phases were separated. The organic phase was washed with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

  • The combined aqueous layers were extracted with Et₂O (3 x 80 mL).

  • The combined ethereal phases were washed with water (2 x 80 mL) and brine (80 mL).

  • The collected organic phases were dried over Na₂SO₄, filtered, and the solvent was evaporated to yield the product.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: A flowchart illustrating the process from synthesis to structural confirmation using various spectroscopic techniques.

References

The Diverse Biological Activities of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzothiophene, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their wide spectrum of potent biological activities. The structural versatility of the benzothiophene nucleus allows for extensive chemical modifications, leading to a diverse library of compounds with promising therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the significant biological activities of benzothiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further exploration and development of this important class of compounds.

Anticancer Activity

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A significant number of cytotoxic benzothiophene derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are crucial for mitotic spindle formation, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several benzothiophene acrylonitrile analogs, structurally resembling the potent tubulin inhibitor combretastatin A-4, have demonstrated remarkable growth-inhibitory activities at nanomolar concentrations.[1]

Table 1: Anticancer Activity of Benzothiophene Derivatives (Tubulin Polymerization Inhibitors)

CompoundCancer Cell LineActivity MetricValueReference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5)Leukemia (CCRF-CEM)GI5010.0 nM[2]
Colon Cancer (HCT-116)GI5010.0 nM[2]
CNS Cancer (SF-268)GI5010.0 nM[2]
Prostate Cancer (PC-3)GI5025.1 nM[2]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6)Leukemia (K-562)GI5021.2 nM[2]
CNS Cancer (SF-539)GI5023.5 nM[2]
Prostate Cancer (DU-145)GI5023.0 nM[2]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13)Most of 60 cell linesGI50< 10.0 nM[2]
Breast Cancer (T-47D)GI50> 100 nM[2]

GI50: The concentration of the drug that causes a 50% reduction in the net cell growth.

Inhibition of Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. Benzothiophene derivatives have been developed as potent inhibitors of various kinases, including multi-kinase inhibitors that can target several cancer-relevant pathways simultaneously.[3]

Table 2: Anticancer Activity of Benzothiophene Derivatives (Kinase Inhibitors)

CompoundTarget Kinase(s)Cancer Cell LineActivity MetricValueReference
Compound 16b (5-hydroxybenzothiophene hydrazide)Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1AU87MG (Glioblastoma)IC507.2 µM[1]
Clk4-IC5011 nM[1]
DRAK1-IC5087 nM[1]
haspin-IC50125.7 nM[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Not specifiedHepG2 (Liver)EC5067.04 µM[4]
Caco-2 (Colon)EC5063.74 µM[4]
Panc-1 (Pancreatic)EC5076.72 µM[4]

IC50: The half-maximal inhibitory concentration. EC50: The half-maximal effective concentration.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting cell proliferation, survival, and angiogenesis. Certain benzothiophene derivatives have been identified as potent inhibitors of STAT3 signaling.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation Target_Genes Target Gene Transcription (Proliferation, Survival) Nucleus->Target_Genes 6. Gene Transcription Benzothiophene Benzothiophene Derivatives Benzothiophene->STAT3_active Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzothiophene derivatives have demonstrated promising antibacterial and antifungal activities against a range of clinically relevant microorganisms.

Table 3: Antimicrobial Activity of Benzothiophene Derivatives

Compound/Derivative ClassMicroorganismActivity MetricValue (µg/mL)Reference
Benzo[b]thiophene AcylhydrazonesStaphylococcus aureus (MRSA)MIC4[5]
Tetrahydrobenzothiophene derivativesEscherichia coliMIC0.64 - 19.92[6]
Pseudomonas aeruginosaMIC0.72 - 45.30[6]
SalmonellaMIC0.54 - 90.58[6]
Staphylococcus aureusMIC1.11 - 99.92[6]
Benzimidazolo benzothiophene derivativesKlebsiella pneumoniaeMIC20[7]
Various bacteriaMIC10 - 20[7]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and cancer. Benzothiophene derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Table 4: Anti-inflammatory Activity of Benzothiophene Derivatives (COX Inhibition)

CompoundTargetActivity MetricValue (µM)Selectivity Index (COX-1/COX-2)Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4a)COX-2IC500.3348.8[8]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4j)COX-2IC500.31183.8[8]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4k)COX-2IC500.67-[8]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4q)COX-2IC501.40-[8]

Antiviral Activity

Recent studies have highlighted the potential of benzothiophene derivatives as antiviral agents, particularly against coronaviruses. Certain analogs have shown efficacy in inhibiting the entry of the Middle East Respiratory Syndrome coronavirus (MERS-CoV).

Table 5: Antiviral Activity of Benzothiophene Derivatives

CompoundVirusActivity MetricValue (µM)Reference
Benzothiophene analog with p-bromophenyl groupMERS-CoVEC500.95[9]
Compound 1MERS-CoVEC503.4[10]

EC50: The half-maximal effective concentration.

Antidiabetic Activity

Benzothiophene derivatives have also been investigated for their potential in managing type 2 diabetes. Some derivatives have been shown to act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Table 6: Antidiabetic Activity of Benzothiophene Derivatives (PPARγ Activation)

CompoundActivityMetricValueReference
Compound 5PPARγ transactivation% of control120.97%[11]
Compound 15PPARγ transactivation% of control102.14%[11]
Compound 17PPARγ transactivation% of control113.82%[11]
Rosiglitazone (Positive Control)PPARγ transactivation% of control311.53%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Benzothiophene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 values.

MTT_Assay_Workflow Start Start Step1 1. Seed Cells in 96-well plate Start->Step1 Step2 2. Add Benzothiophene Derivatives Step1->Step2 Step3 3. Incubate (48-72h) Step2->Step3 Step4 4. Add MTT Reagent Step3->Step4 Step5 5. Incubate (4h) Step4->Step5 Step6 6. Solubilize Formazan Step5->Step6 Step7 7. Read Absorbance (570 nm) Step6->Step7 End End Step7->End

Caption: General workflow for the MTT assay.

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer

  • Benzothiophene derivatives (dissolved in a suitable solvent)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the MHA plates uniformly with the test microorganism using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the benzothiophene derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Benzothiophene derivatives

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the benzothiophene derivative at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 30-60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the control.

Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Benzothiophene Benzothiophene Derivatives Benzothiophene->Tubulin Inhibition of Polymerization GTP GTP Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzothiophene derivatives.

Conclusion

Benzothiophene derivatives represent a highly versatile and promising class of bioactive compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, such as the inhibition of tubulin polymerization and key signaling pathways, provides a rational basis for the design and optimization of new and more potent benzothiophene-based drugs. Further research and development in this area are warranted to fully exploit the therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide on 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the fundamental physicochemical properties of 3-Methylbenzo[b]thiophene-2-carboxaldehyde, a significant heterocyclic aldehyde in synthetic chemistry. Due to a lack of extensive public data on specific biological signaling pathways or detailed experimental protocols involving this compound, this document focuses on its chemical identity and characteristics.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCitations
Molecular Formula C10H8OS[1][2][3][4][5]
Molecular Weight 176.23 g/mol [2][3][4]
Alternate Molecular Weight 176.24 g/mol [1]
CAS Number 22053-74-3[1][2][3][4]
Melting Point 88-90 °C[1]
Alternate Melting Point 87-91 °C[2]

Chemical Structure and Identification

The identity of this compound is established through its unique molecular structure, from which its formula and weight are derived. The following diagram illustrates the relationship between its nomenclature and fundamental properties.

Chemical Identity of this compound cluster_0 Compound Identification cluster_1 Core Properties cluster_2 Structural Representation Compound This compound IUPAC: 3-methyl-1-benzothiophene-2-carbaldehyde Formula Molecular Formula C10H8OS Compound->Formula Weight Molecular Weight 176.23 g/mol Compound->Weight SMILES SMILES String Cc1c(C=O)sc2ccccc12 Formula->SMILES Weight->SMILES InChIKey InChI Key DRZGHNXLEQHVHB-UHFFFAOYSA-N SMILES->InChIKey

Caption: Logical relationship of chemical identifiers for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers and are not extensively detailed in publicly available literature. However, standard analytical methods are employed to verify its purity.

Purity Assessment:

  • Gas Chromatography (GC): Used to determine the assay, with a typical specification of >97.5%.[5]

  • Titration: To quantify acidic impurities, with a common limit of <1.0% free acid.[5]

  • Melting Point Analysis: A sharp melting point range, such as 85-89 °C, indicates high purity.[5]

The workflow for quality control is outlined in the diagram below.

Quality Control Workflow for this compound start Synthesized Compound gc Gas Chromatography (Assay >97.5%) start->gc Purity titration Acid-Base Titration (Free Acid <1.0%) start->titration Impurity mp Melting Point Analysis start->mp Identity/Purity decision Meets Specifications? gc->decision titration->decision mp->decision pass Qualified Product decision->pass Yes fail Repurification Required decision->fail No

Caption: A typical quality control workflow for chemical compound verification.

Note on Biological Activity: As of the date of this document, there is no significant body of publicly accessible research detailing the specific signaling pathways or established biological activities of this compound. Its primary utility appears to be as a building block in organic synthesis. Researchers interested in the potential bioactivity of this compound would need to conduct initial screening assays.

References

An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde: Safety, Handling, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Methylbenzo[b]thiophene-2-carboxaldehyde (CAS No. 22053-74-3). Furthermore, it explores the broader biological significance and potential research applications of the benzo[b]thiophene scaffold, offering insights for professionals in drug discovery and development.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound. The tables below summarize its key chemical and physical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 22053-74-3[1][2]
Molecular Formula C₁₀H₈OS[1][2]
Molecular Weight 176.23 g/mol [1]
IUPAC Name 3-methyl-1-benzothiophene-2-carbaldehyde[2]
Synonyms 3-Methylthianaphthene-2-carboxaldehyde, 2-Formyl-3-methylbenzo[b]thiophene

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid, white to light yellow crystal powder[3]
Melting Point 88 - 90 °C[3]
Boiling Point 318.9 ± 22.0 °C (Predicted)[3]
Density 1.250 ± 0.06 g/cm³ (Predicted)[3]
Sensitivity Air Sensitive[3]

Safety and Handling

While specific toxicity data for this compound is limited, information from safety data sheets (SDS) indicates it is an irritant. Standard laboratory precautions should be observed.

Table 3: Hazard Identification and GHS Classification

HazardClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

2.1. First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

2.2. Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE). Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as the compound is air-sensitive. A recommended storage temperature is 2-8°C.[3]

2.3. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Biological Significance and Research Applications of the Benzo[b]thiophene Scaffold

While specific biological activities for this compound are not extensively documented in publicly available literature, the benzo[b]thiophene core is a well-established pharmacophore in medicinal chemistry.[4] Derivatives of this scaffold have demonstrated a wide array of biological activities, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[4]

Reported biological activities of benzo[b]thiophene derivatives include:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

  • Antidepressant

  • Antidiabetic

One notable application is the development of GluR6 antagonists from benzothiophene derivatives for the potential treatment of central nervous system disorders.[3]

Bioactive_Benzothiophene_Scaffold cluster_0 This compound Core cluster_1 Synthetic Modification cluster_2 Potential Biological Activities Core Benzothiophene Scaffold Modification Chemical Derivatization Core->Modification Antimicrobial Antimicrobial Modification->Antimicrobial Anticancer Anticancer Modification->Anticancer Anti-inflammatory Anti-inflammatory Modification->Anti-inflammatory CNS_Activity CNS Activity Modification->CNS_Activity

Caption: General scaffold for developing bioactive compounds.

Illustrative Experimental Protocol: Synthesis of Bioactive Derivatives

The following is a representative experimental protocol, adapted from the synthesis of benzo[b]thiophene acylhydrazones, to illustrate how this compound could be used as a starting material for generating a library of potentially bioactive compounds.[4]

Objective: To synthesize a series of Schiff base derivatives from this compound for subsequent biological screening.

Materials:

  • This compound

  • Various substituted hydrazines or hydrazides

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Hydrazine/Hydrazide: To this solution, add a solution of 1 equivalent of the desired substituted hydrazine or hydrazide in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for a period of 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

Experimental_Workflow start Start: 3-Methylbenzo[b]thiophene- 2-carboxaldehyde dissolve 1. Dissolve in Ethanol start->dissolve add_hydrazine 2. Add Substituted Hydrazine/ Hydrazide dissolve->add_hydrazine catalyze 3. Add Catalytic Acetic Acid add_hydrazine->catalyze react 4. Stir/Reflux (2-8h) catalyze->react monitor Monitor by TLC react->monitor monitor->react Incomplete isolate 5. Cool and Filter Product monitor->isolate Complete wash 6. Wash with Cold Ethanol isolate->wash dry 7. Dry and Characterize wash->dry end End: Purified Derivative dry->end

Caption: Workflow for synthesizing bioactive derivatives.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While the compound itself is classified as an irritant requiring careful handling and appropriate personal protective equipment, its utility in medicinal chemistry is significant. The benzo[b]thiophene scaffold is a promising platform for the development of new drugs targeting a range of diseases. The experimental workflow provided serves as a foundational methodology for researchers to explore the synthesis of new derivatives for biological screening. It is imperative for all personnel to consult the full Safety Data Sheet (SDS) before handling this compound and to adhere to all institutional safety protocols.

References

Navigating the Solubility Landscape of 3-Methylbenzo[b]thiophene-2-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzo[b]thiophene-2-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility in various organic solvents, which governs reaction conditions, purification strategies, and formulation development. This technical guide addresses the critical need for a comprehensive understanding of the solubility of this compound. In the absence of extensive published quantitative data, this document provides a robust framework for researchers to predict, determine, and interpret the solubility of this compound. It includes a theoretical analysis of its structural features, detailed experimental protocols for quantitative solubility determination, and a logical workflow for solubility testing.

Introduction to this compound

This compound belongs to the benzothiophene class of compounds, which are characterized by a benzene ring fused to a thiophene ring. Substituted benzothiophenes are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The aldehyde functional group at the 2-position and the methyl group at the 3-position of the benzothiophene core in the target molecule offer sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for:

  • Reaction Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction rates.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Preparing solutions of known concentrations for biological screening and other applications.

  • Predictive Modeling: Contributing to the development of quantitative structure-activity relationship (QSAR) models.[1][2][3][4]

Theoretical Prediction of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is determined by the interplay of its structural features:

  • Benzo[b]thiophene Core: This fused aromatic system is largely nonpolar and hydrophobic. Benzothiophene itself exhibits high solubility in non-polar organic solvents and very low solubility in polar solvents like water.[5]

  • Carboxaldehyde Group (-CHO): The aldehyde group introduces polarity due to the electronegative oxygen atom, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

  • Methyl Group (-CH3): The methyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

Based on these features, a qualitative prediction of solubility in various organic solvents can be made.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Nonpolar Aprotic Hexane, Toluene, Benzene, Diethyl EtherHighThe nonpolar benzothiophene core will interact favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)Moderate to HighThe polar aldehyde group will interact with the polar aprotic solvents through dipole-dipole interactions, while the nonpolar core will have favorable interactions with the less polar parts of these solvents.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe aldehyde group can act as a hydrogen bond acceptor, but the large nonpolar backbone will limit solubility in highly polar, hydrogen-bonding solvents.
Highly Polar WaterVery Low / InsolubleThe dominant nonpolar character of the molecule will lead to very poor solvation by water molecules.[5]

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following section details the methodologies for two common and reliable methods.

Gravimetric Method (Shake-Flask)

This is a classical and highly accurate method for determining equilibrium solubility.[6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The undissolved solid is then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, gastight syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Quantification: Once the solvent is completely removed, reweigh the vial containing the solid residue.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of residue (g)) / (Volume of aliquot taken (L))

Logical Workflow for Gravimetric Solubility Determination

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration phase_separation Phase Separation (Settling of Excess Solid) equilibration->phase_separation sampling Filtered Sampling of Supernatant phase_separation->sampling evaporation Solvent Evaporation sampling->evaporation quantification Weighing of Residue evaporation->quantification calculation Calculate Solubility (g/L) quantification->calculation end End: Quantitative Solubility Value calculation->end

Caption: Workflow for gravimetric solubility determination.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for higher throughput screening and when smaller amounts of the compound are available.

Principle: Similar to the gravimetric method, a saturated solution is prepared. The concentration of the solute in the filtered supernatant is then determined by HPLC using a calibration curve.

Experimental Protocol:

  • Preparation and Equilibration: Follow steps 1-3 of the Gravimetric Method.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Withdraw a small aliquot of the filtered supernatant from the equilibrated sample. Dilute this aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and record the peak area corresponding to the compound.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility (S) is then calculated, taking into account the dilution factor:

    S (g/L) = Concentration from calibration curve (g/L) * Dilution Factor

Experimental Workflow for HPLC-Based Solubility Determination

G cluster_prep Preparation cluster_hplc HPLC Analysis start Start: Excess Solute + Solvent equilibration Equilibration & Phase Separation start->equilibration sampling Filtered Sampling & Dilution equilibration->sampling analysis Analyze Diluted Sample sampling->analysis calibration Generate Calibration Curve (Standard Solutions) quantification Determine Concentration from Calibration Curve analysis->quantification calculation Calculate Solubility (Apply Dilution Factor) quantification->calculation end End: Quantitative Solubility Value calculation->end

Caption: Workflow for HPLC-based solubility determination.

Data Presentation

While experimentally determined quantitative data is not available in the literature, the results from the described protocols should be summarized in a clear and concise table for easy comparison.

Table of Experimentally Determined Solubility (Example Format)

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Hexane25[Experimental Value][Calculated Value]Gravimetric
Toluene25[Experimental Value][Calculated Value]Gravimetric
Dichloromethane25[Experimental Value][Calculated Value]HPLC
Ethyl Acetate25[Experimental Value][Calculated Value]HPLC
Acetone25[Experimental Value][Calculated Value]Gravimetric
Methanol25[Experimental Value][Calculated Value]HPLC
Ethanol25[Experimental Value][Calculated Value]Gravimetric
Water25[Experimental Value][Calculated Value]HPLC

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure. More importantly, it has outlined detailed, practical experimental protocols for the quantitative determination of its solubility using both gravimetric and HPLC-based methods. By following these guidelines, researchers can generate the reliable data necessary to optimize synthetic procedures, purification techniques, and formulation strategies, thereby accelerating the development of new chemical entities based on the benzothiophene scaffold.

References

Technical Guide: Physicochemical Characterization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzo[b]thiophene-2-carboxaldehyde is a heterocyclic aldehyde containing a benzothiophene core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties exhibited by its derivatives. Accurate determination of the physicochemical properties of this compound, such as its melting point, is a fundamental prerequisite for its identification, purification, and application in further research and development. This guide provides a comprehensive overview of the melting point of this compound, supported by a detailed experimental protocol for its determination.

Physicochemical Data

The melting point of this compound has been reported by various chemical suppliers. A summary of the available data is presented in Table 1. The slight variations in the reported melting point ranges can be attributed to differences in the purity of the substance and the analytical method employed for its determination.

Table 1: Reported Melting Point of this compound

ParameterReported ValueSource(s)
Melting Point88-90 °CMatrix Scientific[1], Fisher Scientific[2]
Melting Point85-89 °CThermo Fisher Scientific[3]
Molecular FormulaC₁₀H₈OSFisher Scientific[2], Santa Cruz Biotechnology[4]
Molecular Weight176.24 g/mol Matrix Scientific[1]
CAS Number22053-74-3Matrix Scientific[1], Fisher Scientific[2]

Experimental Protocol: Melting Point Determination

The following is a standard protocol for the determination of the melting point of a solid organic compound such as this compound using the capillary method with a modern melting point apparatus.

Materials and Equipment:

  • This compound (powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not finely powdered)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder.[1] If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.[3]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[3]

    • Continue this process until the sample column is approximately 2-3 mm high.[2] An excessive amount of sample can lead to a broader melting point range.[3]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

    • If the approximate melting point is known (from the data in Table 1), set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.[3]

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[2][3]

    • Observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid is observed. This is the initial melting point.

    • Continue to observe the sample and record the temperature at which the last solid crystal melts completely into a clear liquid. This is the final melting point.

    • The recorded melting point should be expressed as a range from the initial to the final temperature.

  • Post-Measurement:

    • Turn off the melting point apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Do not reuse capillary tubes.

Experimental Workflow Visualization

The logical flow of the melting point determination protocol is illustrated in the following diagram.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Finely Powdered) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Place in Melting Point Apparatus load_capillary->place_in_apparatus rapid_heat Rapid Heating (to ~15-20°C below expected MP) place_in_apparatus->rapid_heat slow_heat Slow Heating (1-2°C per minute) rapid_heat->slow_heat observe Observe Sample slow_heat->observe record_range Record Melting Range (Initial to Final Melt) observe->record_range end End record_range->end

Caption: Workflow for Melting Point Determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methylbenzo[b]thiophene-2-carboxaldehyde from 3-methylbenzo[b]thiophene via the Vilsmeier-Haack reaction. This transformation is a key step in the functionalization of the benzo[b]thiophene core, a privileged scaffold in medicinal chemistry. The protocol includes reagent quantities, reaction conditions, purification methods, and characterization data for the final product.

Introduction

Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their wide range of biological activities. The introduction of a formyl group at the 2-position of the 3-methylbenzo[b]thiophene scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. For 3-methylbenzo[b]thiophene, the formylation preferentially occurs at the electron-rich 2-position.

Reaction Scheme

G cluster_reagents Reagents reactant 3-Methylbenzo[b]thiophene product This compound reactant->product Vilsmeier-Haack Reaction reagents 1. POCl₃, DMF 2. H₂O G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) start->reagent_prep addition Add 3-Methylbenzo[b]thiophene in CH₂Cl₂ reagent_prep->addition reaction Reflux (40-45°C, 2-4h) addition->reaction workup Quench with ice Neutralize with NaOAc reaction->workup isolation Filter and wash solid workup->isolation purification Recrystallize from Ethanol/Water isolation->purification product This compound purification->product

Vilsmeier-Haack Formylation of 3-Methylbenzo[b]thiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1] Benzo[b]thiophenes, important structural motifs in medicinal chemistry and materials science, are amenable to Vilsmeier-Haack formylation. This document provides detailed application notes and a comprehensive protocol for the formylation of 3-methylbenzo[b]thiophene, a key intermediate in the synthesis of various biologically active molecules.

The formylation of 3-methylbenzo[b]thiophene is a regioselective reaction. The electron-donating methyl group at the 3-position directs the electrophilic substitution to the adjacent 2-position of the benzothiophene ring system, yielding 3-methylbenzo[b]thiophene-2-carboxaldehyde as the major product. This regioselectivity is crucial for the targeted synthesis of derivatives with specific functionalities at the 2-position.

Application Notes

The Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene is a valuable transformation for several reasons:

  • Intermediate for Drug Discovery: The resulting this compound is a key building block for the synthesis of a variety of pharmacologically active compounds. The aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex molecular scaffolds.

  • Regioselective Functionalization: The reaction provides a reliable method for the selective introduction of a formyl group at the 2-position, which may not be easily accessible through other synthetic routes. This allows for precise control over the molecular architecture of target compounds.

  • Mild Reaction Conditions: The Vilsmeier-Haack reaction is generally performed under mild conditions, which is advantageous for substrates bearing sensitive functional groups. Reaction temperatures typically range from 0°C to room temperature, although in some cases gentle heating may be required.[2]

Data Presentation

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene.

Parameter3-Methylbenzo[b]thiophene (Starting Material)This compound (Product)Reference(s)
Molecular Formula C₉H₈SC₁₀H₈OS[3][4]
Molecular Weight 148.22 g/mol 176.23 g/mol [1][5]
CAS Number 1455-18-122053-74-3[4][6]
Appearance Colorless to yellow liquidOff-white to yellow solid[1]
Melting Point -40 °C88-90 °C[1][7]
Boiling Point 72-74 °C at 2 mmHgNot available[8]
Density 1.106 g/mL at 25 °CNot available[8]
Typical Reaction Yield -59-78% (for analogous compounds)

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene.

Materials:

  • 3-Methylbenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel. The addition should be slow to maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid, should be observed.

  • Reaction with 3-Methylbenzo[b]thiophene: Dissolve 3-methylbenzo[b]thiophene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. A vigorous reaction may occur. Slowly and carefully neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep 1. Add DMF to flask at 0°C add_pocl3 2. Add POCl3 dropwise to DMF reagent_prep->add_pocl3 stir_reagent 3. Stir at 0°C for 30 min add_pocl3->stir_reagent add_substrate 4. Add 3-methylbenzo[b]thiophene solution stir_reagent->add_substrate Vilsmeier Reagent Ready react 5. Stir at room temperature for 2-4 h add_substrate->react quench 6. Quench with ice react->quench Reaction Complete neutralize 7. Neutralize with NaHCO3 quench->neutralize extract 8. Extract with DCM neutralize->extract wash_dry 9. Wash and dry organic phase extract->wash_dry purify 10. Purify by chromatography/recrystallization wash_dry->purify final_product final_product purify->final_product Pure Product reaction_mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_eas Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Substrate 3-Methylbenzo[b]thiophene Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Intermediate_hydrolysis Iminium Salt Intermediate Product This compound Intermediate_hydrolysis->Product + H2O (work-up)

References

Application Note: A Proposed Protocol for the Synthesis of Thieno[3,2-c]pyridines from 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed synthetic protocol for the preparation of substituted thieno[3,2-c]pyridines, valuable scaffolds in medicinal chemistry, starting from 3-Methylbenzo[b]thiophene-2-carboxaldehyde. As no direct literature precedent for this specific transformation exists, this protocol is based on the well-established Hantzsch pyridine synthesis, a versatile and widely used method for the formation of pyridine rings from aldehydes, β-dicarbonyl compounds, and an ammonia source.[1][2][3] This multicomponent reaction offers an efficient pathway to construct the desired heterocyclic core. The proposed protocol involves a one-pot reaction followed by aromatization of the intermediate dihydropyridine.

Introduction

Thieno[3,2-c]pyridines are a class of fused heterocyclic compounds that have garnered significant interest from researchers in the fields of medicinal chemistry and drug development. Their structural resemblance to purines and other biologically active molecules makes them privileged scaffolds for the design of novel therapeutic agents. This application note details a proposed, robust, and efficient laboratory-scale protocol for the synthesis of a substituted thieno[3,2-c]pyridine derivative starting from the readily available this compound. The methodology is adapted from the classical Hantzsch pyridine synthesis, which has been successfully applied to thiophene aldehydes.[2][3][4]

Proposed Synthetic Pathway

The proposed synthesis proceeds in two main stages within a one-pot procedure:

  • Hantzsch Condensation: A multicomponent reaction between this compound, two equivalents of a β-ketoester (ethyl acetoacetate), and an ammonia source (ammonium acetate). This condensation reaction forms a dihydropyridine intermediate.

  • Oxidative Aromatization: The subsequent in-situ oxidation of the dihydropyridine intermediate to yield the final aromatic thieno[3,2-c]pyridine product. This can be achieved using an oxidizing agent such as nitric acid or by air oxidation.

The overall proposed reaction is depicted below:

Synthetic Pathway start 3-Methylbenzo[b]thiophene- 2-carboxaldehyde intermediate Dihydrothieno[3,2-c]pyridine Intermediate start->intermediate Hantzsch Condensation reagents Ethyl acetoacetate (2 eq.) Ammonium acetate reagents->intermediate product Ethyl 2,4-dimethyl-8-methyl- benzo[4,5]thieno[3,2-c]pyridine- 3-carboxylate intermediate->product Aromatization oxidation Oxidation (e.g., HNO3 or air) oxidation->product

Figure 1: Proposed synthetic workflow for the synthesis of a thieno[3,2-c]pyridine derivative.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (70%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ammonium acetate (1.5 eq.).

  • Condensation: Add ethanol (20 mL) to the flask and stir the mixture at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Cautiously add nitric acid (70%, 1.2 eq.) dropwise while stirring. An exothermic reaction may be observed. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete aromatization.

  • Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water (50 mL). Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure thieno[3,2-c]pyridine derivative.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The yield and analytical data are hypothetical and based on typical results for similar Hantzsch reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Proposed Yield (%)Expected 1H NMR (CDCl3, δ ppm)Expected MS (m/z)
This compoundC10H8OS176.24-10.1 (s, 1H, CHO), 7.9-7.3 (m, 4H, Ar-H), 2.8 (s, 3H, CH3)176.0 [M]+
Ethyl 2,4-dimethyl-8-methyl-benzo[4][5]thieno[3,2-c]pyridine-3-carboxylateC18H17NO2S327.4065-758.0-7.4 (m, 3H, Ar-H), 4.2 (q, 2H, OCH2CH3), 2.9 (s, 3H, Ar-CH3), 2.7 (s, 3H, Ar-CH3), 2.6 (s, 3H, Ar-CH3), 1.3 (t, 3H, OCH2CH3)328.1 [M+H]+

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of a novel thieno[3,2-c]pyridine derivative from this compound. The outlined Hantzsch-type multicomponent reaction is a well-established and efficient method for constructing pyridine rings and is anticipated to be a viable route to the target compound. This protocol offers a solid foundation for researchers and scientists to explore the synthesis and potential applications of this important class of heterocyclic compounds in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

Application Notes and Protocols: 3-Methylbenzo[b]thiophene-2-carboxaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzo[b]thiophene-2-carboxaldehyde is a versatile bifunctional building block containing a reactive aldehyde group and a privileged benzothiophene scaffold. This unique combination makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The benzothiophene moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing this compound as a key precursor.

Key Synthetic Applications

This compound serves as a versatile precursor for the synthesis of several important classes of heterocyclic compounds, primarily through initial condensation reactions followed by cyclization. The general workflow involves the reaction of the aldehyde functionality to introduce a new reactive moiety, which then participates in an intramolecular cyclization to form the heterocyclic ring.

G A 3-Methylbenzo[b]thiophene- 2-carboxaldehyde B Chalcone Intermediate A->B Claisen-Schmidt Condensation E Dihydropyrimidinones (DHPMs) A->E Biginelli Reaction F α,β-Unsaturated Nitrile A->F Knoevenagel Condensation C Pyrimidines / Pyrimidinones B->C Cyclization with Urea/Guanidine D Pyrazolines B->D Cyclization with Hydrazine G Pyridines / Pyridones F->G Cyclization

Caption: Synthetic pathways from this compound.

I. Synthesis of Chalcones: Key Intermediates

The Claisen-Schmidt condensation of this compound with various acetophenones is the primary method to synthesize the corresponding chalcones. These α,β-unsaturated ketones are crucial intermediates for the subsequent synthesis of several heterocyclic systems.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol is a general method adapted from the Claisen-Schmidt condensation of thiophene aldehydes.[1][2]

G cluster_reactants Reactants cluster_process Process A 3-Methylbenzo[b]thiophene- 2-carboxaldehyde E Mix Reactants A->E B Substituted Acetophenone B->E C Ethanol (Solvent) C->E D Aqueous NaOH (Catalyst) D->E F Stir at Room Temperature (2-5 hours) E->F G Pour into ice-water & Acidify (HCl) F->G H Filter & Wash with water G->H I Recrystallize (Ethanol) H->I J Chalcone Product I->J

Caption: Workflow for the synthesis of chalcones.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • 40% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.

  • Slowly add the aqueous NaOH solution to the stirred mixture at room temperature.

  • Continue stirring for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Expected Outcome: The reaction is expected to yield the corresponding (E)-1-(substituted phenyl)-3-(3-methylbenzo[b]thiophen-2-yl)prop-2-en-1-one as a solid.

Reactant 1 (Aldehyde)Reactant 2 (Ketone)ProductYield (%)Reference
Thiophene-3-carbaldehyde4-Hydroxyacetophenone3-(3-(4-hydroxyphenyl)prop-1-ene-3-one-1-yl)thiophene99[2]
Thiophene-3-carbaldehyde4-Methoxyacetophenone3-(3-(4-methoxyphenyl)prop-1-ene-3-one-1-yl)thiophene99[2]
Thiophene-3-carbaldehyde4-Bromoacetophenone3-(3-(4-bromophenyl)prop-1-ene-3-one-1-yl)thiophene99[2]

II. Synthesis of Pyrimidine Derivatives

Thiophene-bearing pyrimidine derivatives have shown a wide range of biological activities.[1] These can be synthesized by the cyclization of the corresponding chalcone intermediate with urea or guanidine in the presence of a base.

Experimental Protocol: Synthesis of 4,6-Disubstituted Pyrimidin-2-amine

This protocol is adapted from the synthesis of thiophene-bearing pyrimidines from chalcones.[3]

Materials:

  • (E)-1-(Substituted phenyl)-3-(3-methylbenzo[b]thiophen-2-yl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.0 eq)

  • Potassium hydroxide (catalyst)

  • Ethanol

Procedure:

  • Dissolve the chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Expected Outcome: The reaction is expected to yield the corresponding 4-(substituted phenyl)-6-(3-methylbenzo[b]thiophen-2-yl)pyrimidin-2-amine.

Chalcone PrecursorReagentProduct ClassYield (%)Reference
Thiophene-substituted chalconesGuanidine4-substituted-6-thiophenopyrimidines-[3]
Substituted ChalconesUrea/ThioureaPyrimidine derivatives-[4]

III. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds known for their diverse pharmacological activities, including anticancer properties.[1][5] They can be readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazolines

This protocol is based on general procedures for the synthesis of pyrazolines from chalcones.[6]

Materials:

  • (E)-1-(Substituted phenyl)-3-(3-methylbenzo[b]thiophen-2-yl)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate or Phenylhydrazine (1.2 eq)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone in ethanol or glacial acetic acid.

  • Add hydrazine hydrate or phenylhydrazine to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Expected Outcome: The reaction is expected to yield the corresponding 3-(3-methylbenzo[b]thiophen-2-yl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole.

Chalcone PrecursorReagentProduct ClassYield (%)Reference
Substituted Chalcones2,4-Dinitrophenyl hydrazinePyrazoline derivatives68-82[6]
Chalcone derivativesPhenylhydrazinePyrazoline derivatives-[7]

Biological Activity Note: Several pyrazoline derivatives have demonstrated significant anticancer activity against various cell lines. For instance, some benzo[b]thiophene-containing pyrazolines have shown potent inhibitory effects on the HepG-2 human liver cancer cell line.[1]

IV. Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[5]

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones

This is a general protocol for the Biginelli reaction.[5][8][9]

G cluster_reactants Reactants cluster_process Process A 3-Methylbenzo[b]thiophene- 2-carboxaldehyde F Mix Reactants A->F B Ethyl Acetoacetate B->F C Urea or Thiourea C->F D Ethanol (Solvent) D->F E Catalytic HCl E->F G Reflux (4-8 hours) F->G H Cool and Pour into ice-water G->H I Filter and Wash H->I J Recrystallize I->J K Dihydropyrimidinone Product J->K

Caption: Workflow for the Biginelli reaction.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a mixture of this compound, ethyl acetoacetate, and urea (or thiourea) in ethanol, add a few drops of concentrated HCl.

  • Reflux the reaction mixture for 4-8 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Expected Outcome: The reaction is expected to yield 5-ethoxycarbonyl-4-(3-methylbenzo[b]thiophen-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Aldehydeβ-KetoesterUrea/ThioureaProduct ClassYield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaDihydropyrimidinone58-62[9]
Aromatic AldehydesEthyl AcetoacetateUreaDihydropyrimidinoneHigh[8]

V. Knoevenagel Condensation for α,β-Unsaturated Nitriles

The Knoevenagel condensation provides an efficient route to α,β-unsaturated dinitriles, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 2-((3-methylbenzo[b]thiophen-2-yl)methylene)malononitrile

This protocol is based on general procedures for Knoevenagel condensation.[10][11]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol or Water/Methanol mixture

  • Piperidine or Ammonium acetate (catalytic amount)

Procedure:

  • Dissolve this compound and malononitrile in ethanol (or a water/methanol mixture).

  • Add a catalytic amount of piperidine or ammonium acetate to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often accompanied by the formation of a precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be used in the next step without further purification or can be recrystallized if necessary.

Expected Outcome: The reaction is expected to yield 2-((3-methylbenzo[b]thiophen-2-yl)methylene)malononitrile as a solid.

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
Aromatic AldehydesMalononitrileAmmonium acetateSolvent-free (Sonication)High[10]
Various AldehydesMalononitrileNiCu@MWCNTH₂O/CH₃OHHigh

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of its synthetic utility. The resulting heterocyclic derivatives, incorporating the benzothiophene scaffold, are promising candidates for further investigation in drug discovery and materials science, with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Further optimization of reaction conditions and exploration of the biological activities of the synthesized compounds are encouraged.

References

Application Notes and Protocols: Chemical Reactivity of the Aldehyde Group in 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzo[b]thiophene-2-carboxaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. The benzo[b]thiophene scaffold is a key structural motif in a variety of biologically active compounds.[1][2] The aldehyde functional group at the 2-position serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives with potential therapeutic applications.[3] This document provides detailed application notes and experimental protocols for several key chemical reactions involving the aldehyde group of this compound.

Key Chemical Reactions

The aldehyde group of this compound readily undergoes several important classes of reactions, including:

  • Condensation Reactions: Notably the Knoevenagel condensation with active methylene compounds.

  • Olefinations: Including the Wittig reaction and the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds.

  • Reduction: Conversion of the aldehyde to the corresponding primary alcohol.

  • Oxidation: Transformation of the aldehyde into a carboxylic acid.

  • Schiff Base Formation: Condensation with primary amines to form imines.

These reactions provide access to a structurally diverse range of derivatives, which can be screened for various biological activities.

Data Presentation: Summary of Typical Reactions and Yields

The following table summarizes the expected products and typical yields for the reactions of this compound based on general protocols for similar aromatic aldehydes.

Reaction TypeReagent(s)ProductTypical Yield (%)
Knoevenagel CondensationMalononitrile, Piperidine(E)-2-(3-methylbenzo[b]thiophen-2-yl)methylene)malononitrile85-95
Wittig Reaction(Triphenylphosphoranylidene)acetonitrile(E/Z)-3-(3-methylbenzo[b]thiophen-2-yl)acrylonitrile70-90
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHEthyl (E)-3-(3-methylbenzo[b]thiophen-2-yl)acrylate>90 (High E-selectivity)
ReductionSodium borohydride (NaBH₄)(3-Methylbenzo[b]thiophen-2-yl)methanol90-98
Schiff Base FormationAniline, Acetic acid (cat.)N-((3-methylbenzo[b]thiophen-2-yl)methylene)aniline80-95

Experimental Protocols

Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((3-methylbenzo[b]thiophen-2-yl)methylene)malononitrile, a common reaction for extending the carbon chain and introducing new functional groups.[4]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified (E)-2-((3-methylbenzo[b]thiophen-2-yl)methylene)malononitrile.

Knoevenagel_Condensation_Workflow start Start reactants Combine this compound, malononitrile, and ethanol start->reactants catalyst Add catalytic piperidine reactants->catalyst stir Stir at room temperature catalyst->stir monitor Monitor reaction by TLC stir->monitor precipitate Precipitate product (cool if necessary) monitor->precipitate filter Filter the solid product precipitate->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry end End dry->end

Caption: Workflow for the Knoevenagel Condensation.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[5][6][7] This protocol outlines the reaction with triethyl phosphonoacetate.[7]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask cooled in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) to the suspension via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield ethyl (E)-3-(3-methylbenzo[b]thiophen-2-yl)acrylate.

HWE_Reaction_Mechanism cluster_0 Ylide Formation cluster_1 Olefin Formation phosphonate Triethyl phosphonoacetate ylide Phosphonate Ylide phosphonate->ylide Deprotonation base NaH base->phosphonate intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack aldehyde 3-Methylbenzo[b]thiophene- 2-carboxaldehyde aldehyde->intermediate product Ethyl (E)-3-(3-methylbenzo[b]thiophen-2-yl)acrylate intermediate->product Elimination

Caption: Simplified Horner-Wadsworth-Emmons reaction mechanism.

Reduction to (3-Methylbenzo[b]thiophen-2-yl)methanol

This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until completion as indicated by TLC.

  • Carefully add water to quench the excess NaBH₄.

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-Methylbenzo[b]thiophen-2-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Schiff Bases

This protocol details the formation of an imine (Schiff base) through the condensation of this compound with a primary amine, using aniline as an example.[8]

Materials:

  • This compound

  • Aniline

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the N-((3-methylbenzo[b]thiophen-2-yl)methylene)aniline.

Schiff_Base_Formation_Workflow start Start dissolve Dissolve aldehyde and aniline in ethanol start->dissolve catalyst Add catalytic acetic acid dissolve->catalyst reflux Reflux the mixture catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool isolate Isolate product (filtration or evaporation) cool->isolate purify Purify if necessary isolate->purify end End purify->end

Caption: Workflow for Schiff Base Formation.

Conclusion

The aldehyde group of this compound is a reactive and versatile functional group that allows for a multitude of chemical transformations. The protocols provided herein offer a foundation for the synthesis of a diverse library of derivatives. These compounds can serve as valuable intermediates in organic synthesis or as final products for screening in drug discovery programs, leveraging the known biological potential of the benzo[b]thiophene scaffold.[1][9][10] Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols for the Derivatization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde, a promising scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of various derivatives, including Schiff bases, hydrazones, and chalcones, and provide standardized methods for their biological screening against microbial pathogens and cancer cell lines.

Introduction

The benzo[b]thiophene core is a key pharmacophore found in numerous biologically active compounds. The derivatization of this compound at the aldehyde functionality offers a versatile strategy for generating a library of novel compounds with potential therapeutic applications. The presence of the methyl group at the 3-position can influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and selectivity. This document serves as a practical guide for the synthesis and evaluation of these derivatives.

Derivatization Strategies

The aldehyde group of this compound is a versatile handle for various chemical transformations. The most common derivatization strategies involve condensation reactions to form Schiff bases, hydrazones, and chalcones.

  • Schiff Base Formation: Reaction with primary amines yields imines, known as Schiff bases. This class of compounds has demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

  • Hydrazone Synthesis: Condensation with hydrazines or hydrazides produces hydrazones. These derivatives are of significant interest due to their reported anticancer, antimicrobial, and anticonvulsant properties.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones or other ketones containing an α-hydrogen results in the formation of chalcones. Chalcones are well-established precursors for various heterocyclic compounds and exhibit diverse pharmacological activities, including anti-inflammatory and anticancer effects.

Experimental Workflow

The overall workflow for the derivatization and biological screening of this compound is depicted in the following diagram.

experimental_workflow cluster_derivatization Derivatization Strategies cluster_screening Biological Screening start This compound schiff_base Schiff Base Synthesis start->schiff_base Primary Amines hydrazone Hydrazone Synthesis start->hydrazone Hydrazines/ Hydrazides chalcone Chalcone Synthesis start->chalcone Ketones purification Purification & Characterization (Chromatography, NMR, MS) schiff_base->purification hydrazone->purification chalcone->purification antimicrobial Antimicrobial Screening data_analysis Data Analysis & Structure-Activity Relationship (SAR) antimicrobial->data_analysis anticancer Anticancer Screening anticancer->data_analysis purification->antimicrobial purification->anticancer

Caption: Experimental workflow for derivatization and biological screening.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted primary amine (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazones from this compound and hydrazides.

Materials:

  • This compound

  • Hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)

  • Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in methanol (25 mL).

  • Add the respective hydrazide (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours or reflux for 2-3 hours, monitoring by TLC.

  • The resulting solid precipitate is filtered, washed with methanol, and dried under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterize the synthesized hydrazone using spectroscopic methods.

Protocol 3: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed synthesis of chalcones.[1][2]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (15-20 mL) in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise with constant stirring.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.[3]

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

  • Confirm the structure of the purified chalcone using analytical techniques.

Biological Screening Protocols

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[3]

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Serially dilute the test compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well containing the test compound.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Synthesized derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the biological screening should be summarized in tables for clear comparison. The following are example templates.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeR-GroupS. aureusE. coliC. albicans
SB-1 Schiff BasePhenylDataDataData
SB-2 Schiff Base4-ChlorophenylDataDataData
HZ-1 HydrazoneBenzoylDataDataData
CH-1 ChalconePhenylDataDataData
Ciprofloxacin --DataData-
Fluconazole ----Data

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative TypeR-GroupMCF-7 (Breast)HCT-116 (Colon)Normal Cell Line
SB-1 Schiff BasePhenylDataDataData
HZ-1 HydrazoneBenzoylDataDataData
CH-1 ChalconePhenylDataDataData
Doxorubicin --DataDataData

Note: The data in these tables should be populated with the results obtained from the experimental work.

Potential Signaling Pathway Inhibition

Several thiophene derivatives have been reported to exert their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] One such pathway is the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and plays a key role in cell motility, invasion, and metastasis.[7][8] The diagram below illustrates a simplified representation of this pathway and a putative point of inhibition by benzo[b]thiophene derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Effects Receptor Growth Factor Receptor RhoA_inactive RhoA-GDP (Inactive) Receptor->RhoA_inactive GEFs RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK Activation LIMK LIM Kinase ROCK->LIMK MLC_active p-MLC (Active) ROCK->MLC_active Phosphorylation Cofilin_inactive p-Cofilin (Inactive) LIMK->Cofilin_inactive Phosphorylation Actin Actin Stress Fiber Formation Cofilin_inactive->Actin MLC_active->Actin Invasion Cell Invasion & Metastasis Actin->Invasion Derivative Benzo[b]thiophene Derivative Derivative->ROCK Inhibition

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Inhibition of ROCK by bioactive compounds can lead to the disruption of the actin cytoskeleton, thereby reducing cancer cell migration and invasion.[7]

Conclusion

The derivatization of this compound provides a promising avenue for the discovery of novel therapeutic agents. The protocols and application notes presented herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of a diverse library of derivatives. The systematic collection and analysis of biological data will be crucial for establishing structure-activity relationships and guiding the development of lead compounds with improved potency and selectivity.

References

Application Notes and Protocols for the Synthesis and Evaluation of GluR6 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kainate receptor subunit GluR6, also known as GRIK2, is a critical component of ionotropic glutamate receptors in the central nervous system.[1] These receptors are involved in various physiological processes, including synaptic transmission and plasticity. However, their overactivation is implicated in numerous neurological disorders such as epilepsy, neuropathic pain, and neurodegenerative diseases, making them a promising target for therapeutic intervention.[2][3] The development of selective GluR6 antagonists is therefore of significant interest for both basic research and drug discovery.

These application notes provide a comprehensive overview of the synthesis, in vitro and in vivo evaluation of GluR6 antagonists. The protocols and data presented herein are intended to serve as a guide for researchers working to identify and characterize novel therapeutic agents targeting the GluR6 receptor.

Data Presentation: Quantitative Analysis of GluR6 Antagonists

The following table summarizes the quantitative data for a selection of known kainate receptor antagonists with activity at the GluR6 subunit. This data is essential for comparing the potency and selectivity of different compounds.

CompoundTarget(s)Assay TypeTest SystemIC50 (µM)Kᵢ (µM)Kₐ (µM)Reference
NS-102 GluR6 selective[³H]kainate bindingFibroblasts expressing glur6-~0.03-[4]
ElectrophysiologyFibroblasts expressing glur6~3--[4]
UBP310 GluR5 selectiveRadioligand bindingRecombinant human receptors->100 (for GluR6)-[1]
Topiramate AMPA/Kainate receptorsElectrophysiologyCultured rat cortical neurons50-100--[5]
GYKI 52466 AMPA/Kainate receptorsAnticonvulsant activityIn vivo (mice)---[2]
ElectrophysiologyCultured granule neurons-->Compound 10[2]
Compound 10 AMPA/Kainate receptorsAnticonvulsant activityIn vivo (mice)---[2]
ElectrophysiologyCultured granule neurons---[2]

Experimental Protocols

Protocol 1: Representative Synthesis of a 5-Nitroindole-Based GluR6 Antagonist (Analogous to NS-102)

This protocol describes a general method for the synthesis of 5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime (NS-102), a selective GluR6 antagonist. The synthesis involves the condensation of 5-nitro-1H-indole-2,3-dione with hydroxylamine.

Materials:

  • 5-nitro-1H-indole-2,3-dione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-nitro-1H-indole-2,3-dione (1 equivalent) in ethanol.

  • Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the final product, 5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of GluR6 Antagonist Activity using a Calcium Imaging Assay

This protocol details a high-throughput method for determining the inhibitory activity of test compounds on GluR6 receptors expressed in a recombinant cell line. The assay measures changes in intracellular calcium ([Ca²⁺]i) levels upon receptor activation by an agonist in the presence and absence of the antagonist.

Materials:

  • HEK293 cells stably expressing the human GluR6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Kainic acid (agonist)

  • Test compounds (potential GluR6 antagonists)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the HEK293-GluR6 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

  • Compound and Agonist Preparation:

    • Prepare stock solutions of the test compounds and kainic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescence microplate reader.

    • Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Add the test antagonist at various concentrations to the wells and incubate for 5-15 minutes.

    • Following antagonist incubation, add a pre-determined concentration of kainic acid (e.g., EC₈₀) to induce a calcium influx.

    • Record the fluorescence intensity for at least 60 seconds after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • The inhibitory effect of the antagonist is expressed as a percentage of the control response (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vivo Evaluation of Anticonvulsant Activity in a Kainate-Induced Seizure Model

This protocol describes a common in vivo model to assess the efficacy of GluR6 antagonists in a disease-relevant context.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Kainic acid solution (in sterile saline)

  • Test compound (GluR6 antagonist) formulated in a suitable vehicle

  • Vehicle control

  • Observation chambers

  • Seizure scoring scale (e.g., Racine scale)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before seizure induction.

  • Seizure Induction:

    • Administer a convulsive dose of kainic acid (e.g., 20-30 mg/kg, i.p.) to each mouse.

  • Behavioral Observation:

    • Immediately after kainic acid injection, place each mouse in an individual observation chamber.

    • Observe the mice continuously for at least 2 hours for the onset, duration, and severity of seizures.

    • Score the seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scoring system (e.g., Racine scale: 1-mouth and facial movements; 2-head nodding; 3-forelimb clonus; 4-rearing with forelimb clonus; 5-rearing and falling with generalized convulsions).

  • Data Analysis:

    • Compare the seizure scores, latency to the first seizure, and duration of seizures between the compound-treated and vehicle-treated groups.

    • Use appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for latency and duration) to determine the significance of the antagonist's effect.

Mandatory Visualizations

GluR6_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GluR6 GluR6 Receptor Ca_influx Ca²⁺ Influx GluR6->Ca_influx Leads to PSD95 PSD-95 GluR6->PSD95 Interacts with Bcl2_denitro Bcl-2 Denitrosylation GluR6->Bcl2_denitro Induces Glutamate Glutamate Glutamate->GluR6 Activates Antagonist GluR6 Antagonist Antagonist->GluR6 Blocks MLK MLK2/3 PSD95->MLK Anchors JNK JNK Pathway MLK->JNK Activates Apoptosis Neuronal Apoptosis JNK->Apoptosis Promotes Bcl2_degrad Bcl-2 Degradation Bcl2_denitro->Bcl2_degrad Leads to Bcl2_degrad->Apoptosis Promotes

Caption: GluR6-mediated signaling pathways leading to neuronal apoptosis.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification (GluR6) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Assays (Binding, Functional) Synthesis->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General workflow for the discovery and development of GluR6 antagonists.

References

One-Pot Synthesis of Benzothiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various benzothiophene derivatives. Benzothiophenes are a critical class of sulfur-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and organic materials.[1][2] One-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation.

Introduction to One-Pot Methodologies

The synthesis of substituted benzothiophenes is of great interest due to their wide range of biological activities, including anti-tumor, anti-fungal, anti-inflammatory, and anti-depressant properties.[1][3] Furthermore, their unique electronic properties have led to applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and solar cells.[3] Traditional multi-step syntheses can be time-consuming and generate significant waste. The methodologies presented herein focus on efficient one-pot strategies to construct the benzothiophene scaffold with diverse substitution patterns.

Recent advances in synthetic organic chemistry have led to the development of several powerful one-pot methods for benzothiophene synthesis. These include:

  • Copper-Catalyzed Ullmann-Type C-N Coupling: For the synthesis of aminated benzothiophene derivatives.[4]

  • Reaction of o-Halo or Nitro Aryl Carbonyls with Benzyl Mercaptans: A versatile method for preparing 2-arylbenzo[b]thiophenes.[5]

  • Palladium-Catalyzed Thiolative Cyclization: Utilizing various sulfur sources for the construction of the benzothiophene ring.[6]

  • Iodine-Mediated Cyclization-Alkylation: A green and atom-economical approach for synthesizing 2,3-disubstituted benzothiophenes.[1][3]

  • Aryne Reaction with Alkynyl Sulfides: A modern one-step intermolecular approach to a wide range of 3-substituted benzothiophenes.[7][8][9]

These methods offer access to a broad scope of benzothiophene derivatives from readily available starting materials.

Experimental Protocols and Data

Copper-Catalyzed One-Pot Synthesis of Aminated Dibenzothiophenes

This protocol describes the direct amination of bromo polycyclic heteroatoms via a copper-catalyzed Ullmann C-N coupling reaction.[4] This method is advantageous due to the use of an inexpensive catalyst and aqueous ammonia as the nitrogen source, making it environmentally and economically favorable.[4]

Experimental Workflow:

G start Start reagents Combine Bromo Compound, Cu2O, Aqueous Ammonia, and NMP in a Sealed Tube start->reagents reaction Heat Reaction Mixture (e.g., 110-120 °C) reagents->reaction workup Work-up Procedure: Cool, Dilute with Water, Extract with Organic Solvent reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Aminated Benzothiophene Derivative purification->product

Caption: General workflow for the copper-catalyzed amination.

Detailed Protocol:

  • To a sealed tube, add the bromo compound (0.38 mmol), Cu₂O (0.076 mmol, 20 mol%), aqueous ammonia (1 mL), and N-methyl-2-pyrrolidone (NMP) (1 mL).[4]

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.[4]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated benzothiophene derivative.

Quantitative Data Summary:

EntryBromo CompoundProductTemperature (°C)Time (h)Yield (%)
12-BromodibenzothiopheneDibenzo[b,d]thiophen-2-amine1102499
23-BromodibenzothiopheneDibenzo[b,d]thiophen-3-amine1204871
32,8-DibromodibenzothiopheneDibenzo[b,d]thiophene-2,8-diamine1104897
45-Bromo-1H-indole1H-Indol-5-amine1102496

Reaction conditions: Bromo compound (1 equiv.), Cu₂O (20 mol%), aqueous ammonia, NMP, in a sealed tube. Isolated yields.[4]

One-Pot Synthesis of 2-Arylbenzo[b]thiophenes

This method provides an efficient one-pot procedure for the synthesis of substituted 2-arylbenzo[b]thiophenes from o-halo or nitro aryl carbonyl compounds and benzyl mercaptans in the presence of anhydrous K₂CO₃.[5]

Reaction Mechanism Overview:

G start o-Nitrobenzaldehyde + Benzyl Mercaptan snar Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate1 Formation of 2-(Benzylthio)benzaldehyde snar->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Dihydrobenzothiophene Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product 2-Arylbenzo[b]thiophene dehydration->product

Caption: Proposed reaction pathway for 2-arylbenzo[b]thiophene synthesis.

Detailed Protocol:

  • A mixture of 2-nitrobenzaldehyde (4.5 g, 30 mmol), 4-chlorobenzylmercaptan (4.7 mL, 35 mmol), and anhydrous K₂CO₃ (13.8 g, 100 mmol) in DMF (100 mL) is prepared.[5]

  • The reaction mixture is heated at 50-60 °C for 26 hours.[5]

  • After completion, the mixture is treated with water and extracted with ethyl acetate.

  • The organic extract is washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the 2-arylbenzo[b]thiophene.

Quantitative Data Summary:

EntryAryl CarbonylBenzyl MercaptanConditionsYield (%)
12-Nitrobenzaldehyde4-ChlorobenzylmercaptanA75
22-ChlorobenzaldehydeBenzyl MercaptanB80
32-Nitro-5-methoxybenzaldehydeBenzyl MercaptanC65
42-Fluorobenzonitrile4-Methoxybenzyl MercaptanD70

Temperature conditions: A. 60°C, 18 h, then 160°C, 48 h; B. 50°C, 14 h, then 160°C, 14 h; C. 80°C, 1 h, then 120°C, 18 h; D. 120°C, 6 h. Isolated yields.[5]

Iodine-Mediated One-Pot Cyclization-Alkylation

This environmentally benign strategy utilizes iodine to mediate a one-pot iodocyclization/alkylation of 2-alkynylthioanisoles for the synthesis of 2,3-disubstituted benzo[b]thiophenes.[1] This method is notable for its mild reaction conditions and the generation of complex structures in a single step.[1]

Logical Relationship of the One-Pot Reaction:

G cluster_0 Step 1: Iodocyclization cluster_1 Step 2: Alkylation start 2-Alkynylthioanisole iodine Iodine (I2) start->iodine intermediate 3-Iodobenzothiophene Intermediate iodine->intermediate nucleophile 1,3-Dicarbonyl Compound intermediate->nucleophile product 2,3-Disubstituted Benzo[b]thiophene nucleophile->product

Caption: Two-step sequence within a single pot.

Detailed Protocol:

  • To a solution of the 2-alkynylthioanisole (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add iodine (1.2 mmol).

  • Stir the reaction mixture at room temperature until the cyclization is complete (monitored by TLC).

  • Add the 1,3-dicarbonyl compound (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the alkylation is complete.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the 2,3-disubstituted benzo[b]thiophene.

Quantitative Data Summary:

Entry2-Alkynylthioanisole1,3-Dicarbonyl CompoundProductYield (%)
1Phenyl-substituted propargyl alcohol derivativeAcetylacetone3-(3-Iodo-2-phenylbenzo[b]thiophen-2-yl)pentane-2,4-dione95
2Methyl-substituted propargyl alcohol derivativeDimedone2-(3-Iodo-2-methylbenzo[b]thiophen-2-yl)-5,5-dimethylcyclohexane-1,3-dione88
3Primary propargyl alcohol derivativeEthyl acetoacetateEthyl 2-(3-iodo-2-(hydroxymethyl)benzo[b]thiophen-2-yl)-3-oxobutanoate92

Reaction conditions: Iodine, 1,3-dicarbonyl compound, room temperature. Isolated yields.[1]

One-Step Synthesis via Aryne Reaction with Alkynyl Sulfides

This modern approach describes a one-step synthesis of a wide range of 3-substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides.[7][8] This method exhibits good functional group tolerance and allows for versatile C2 functionalizations.[7]

Proposed Reaction Mechanism:

G start o-Silylaryl Triflate + CsF aryne Aryne Intermediate Generation start->aryne addition Nucleophilic Addition of Alkynyl Sulfide aryne->addition cyclization Intramolecular Cyclization addition->cyclization zwitterion Zwitterionic Intermediate cyclization->zwitterion protonation Protonation zwitterion->protonation product 3-Substituted Benzothiophene protonation->product

Caption: Plausible mechanism for aryne-based benzothiophene synthesis.

Detailed Protocol:

  • In a glovebox, to an oven-dried reaction vessel, add the o-silylaryl triflate (0.3 mmol), alkynyl sulfide (0.1 mmol), and CsF (0.45 mmol).

  • Add anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) and seal the vessel.

  • Heat the reaction mixture at 110 °C for the specified time.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-substituted benzothiophene.

Quantitative Data Summary:

Entryo-Silylaryl TriflateAlkynyl SulfideProductYield (%)
12-(Trimethylsilyl)phenyl trifluoromethanesulfonatePhenyl(phenylethynyl)sulfane3-Phenyl-2-phenylbenzo[b]thiophene85
24-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate(Cyclohex-1-en-1-ylethynyl)(phenyl)sulfane6-Methoxy-3-(cyclohex-1-en-1-yl)benzo[b]thiophene78
32-(Trimethylsilyl)phenyl trifluoromethanesulfonateEthynyl(p-tolyl)sulfane3-(p-Tolyl)benzo[b]thiophene72

Reaction conditions: o-Silylaryl triflate (3.0 equiv.), alkynyl sulfide (1.0 equiv.), CsF (4.5 equiv.), 1,4-dioxane, 110 °C. Isolated yields.[7]

Conclusion

The one-pot synthetic strategies outlined in these application notes provide researchers, scientists, and drug development professionals with a range of efficient and versatile methods for accessing structurally diverse benzothiophene derivatives. These protocols, from classic reactions to modern aryne chemistry, offer significant improvements over traditional multi-step approaches, enabling the rapid generation of libraries of benzothiophene-containing molecules for further investigation in medicinal chemistry and materials science. The provided data and workflows serve as a practical guide for the implementation of these powerful synthetic tools.

References

The Synthesis of Benzothiophenes: Application Notes on Transition Metal-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic motif present in a wide array of pharmaceuticals, agrochemicals, and organic materials. Its synthesis has been a subject of intense research, with transition metal-catalyzed reactions emerging as powerful and versatile tools for the construction of this important molecular framework. This document provides detailed application notes and experimental protocols for the synthesis of benzothiophenes utilizing various transition metal catalysts, including palladium, copper, rhodium, and cobalt.

Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes

Palladium catalysis offers a highly efficient and convergent approach for the synthesis of 2,3-disubstituted benzothiophenes. This method proceeds via the annulation of readily available aryl sulfides and alkynes, demonstrating broad functional group tolerance.

General Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Sulfide Alkyne Pd Catalyst Ligand Base Solvent Vessel Schlenk Tube or Vial Reactants->Vessel Heating Heating (Oil Bath) Vessel->Heating Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Vessel Stirring Stirring Heating->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 2,3-Disubstituted Benzothiophene Purification->Product

A typical experimental workflow for transition metal-catalyzed benzothiophene synthesis.

Catalytic Cycle

Palladium_Catalytic_Cycle pd0 Pd(0)L_n pd2_1 Ar-Pd(II)-SMe (L_n) pd0->pd2_1 Oxidative Addition (C-S Cleavage) pd2_2 Ar-Pd(II)-alkyne (L_n) pd2_1->pd2_2 Alkyne Coordination pd2_3 Vinyl-Pd(II) Intermediate pd2_2->pd2_3 Carbopalladation product Benzothiophene pd2_3->product Reductive Elimination (C-C & C-S bond formation) aryl_sulfide Ar-SMe aryl_sulfide->pd0 alkyne R-C≡C-R' alkyne->pd2_1

Proposed catalytic cycle for palladium-catalyzed annulation of aryl sulfides with alkynes.

Experimental Protocol

To a screw-capped vial equipped with a magnetic stir bar are added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), 1,2-bis(diphenylphosphino)benzene (dppb; 22.3 mg, 0.050 mmol, 10 mol%), and K₂CO₃ (138 mg, 1.0 mmol). The vial is evacuated and backfilled with argon. Then, the aryl sulfide (0.5 mmol), the alkyne (0.6 mmol), and anhydrous toluene (1.0 mL) are added. The vial is sealed and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzothiophene.

Quantitative Data
EntryAryl SulfideAlkyneProductYield (%)
1ThioanisoleDiphenylacetylene2,3-Diphenylbenzothiophene85
24-MethylthioanisoleDiphenylacetylene5-Methyl-2,3-diphenylbenzothiophene82
34-Methoxythioanisole1,2-Di(p-tolyl)acetylene5-Methoxy-2,3-di(p-tolyl)benzothiophene78
4Thioanisole1-Phenyl-1-propyne2-Methyl-3-phenylbenzothiophene75
54-ChlorothioanisoleDiphenylacetylene5-Chloro-2,3-diphenylbenzothiophene68

Copper-Catalyzed One-Pot Synthesis from 2-Haloarylacetonitriles

This copper-catalyzed methodology provides a convenient one-pot synthesis of functionalized benzothiophenes from readily available 2-haloarylacetonitriles and thiocarbonyl compounds. The reaction proceeds through a sequential base-mediated condensation and an intramolecular copper-catalyzed S-arylation.

Catalytic Cycle

Copper_Catalytic_Cycle cuI Cu(I) cu_thiolate Copper Thiolate Intermediate cuI->cu_thiolate enethiolate Enethiolate Intermediate enethiolate->cu_thiolate Coordination product Benzothiophene cu_thiolate->product Intramolecular S-Arylation (Reductive Elimination) base Base starting_material 2-Haloarylacetonitrile + Thiocarbonyl base->starting_material starting_material->enethiolate Base-mediated condensation Rhodium_Catalytic_Cycle rhIII [Cp*Rh(III)X₂]₂ rh_complex Cp*Rh(III)(amide)X rhIII->rh_complex Ligand Exchange rhodacycle Rhodacycle Intermediate rh_complex->rhodacycle C-H Activation alkyne_insertion Alkyne Insertion Intermediate rhodacycle->alkyne_insertion Alkyne Insertion product Benzo[c]thiophene alkyne_insertion->product Reductive Elimination product->rhIII Oxidation amide Thiophene-2- carboxamide amide->rh_complex alkyne Alkyne alkyne->rhodacycle oxidant Cu(OAc)₂ oxidant->product Cobalt_Reaction_Scheme cluster_step1 Step 1: Cobalt-Catalyzed Migratory Arylzincation cluster_step2 Step 2: Copper-Mediated Chalcogenative Cyclization A Ar-ZnI C ortho-(Alkenyl)Ar-ZnI A->C B R-C≡C-R' B->C E Benzothiophene C->E D Elemental Sulfur (S₈) D->E catalyst1 CoBr₂ (cat.) catalyst1->C catalyst2 CuI (cat.) catalyst2->E

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack reaction and the lithiation-formylation of 3-methylbenzo[b]thiophene. The Vilsmeier-Haack reaction utilizes a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3]. The lithiation-formylation method involves the deprotonation of the 2-position of 3-methylbenzo[b]thiophene with a strong organolithium base, followed by quenching with an electrophilic formylating agent like DMF[4][5].

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃), which is a corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reaction itself can be exothermic, so proper temperature control is crucial to prevent runaway reactions[6].

Q3: What is the expected regioselectivity for the formylation of 3-methylbenzo[b]thiophene?

A3: For 3-substituted thiophenes, the Vilsmeier-Haack reaction generally favors formylation at the 2-position. However, the regioselectivity can be influenced by the nature of the substituent and the reaction conditions. In the case of 3-methylthiophene, formylation can also occur at the 5-position, leading to a mixture of isomers. The choice of formylating agent can influence the ratio of these isomers[7]. It is expected that 3-methylbenzo[b]thiophene will primarily yield the 2-carboxaldehyde derivative due to the electronic activation of this position by the sulfur atom and the directing effect of the methyl group.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through standard laboratory techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by column chromatography on silica gel[5][8]. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product[9]. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Inactive Vilsmeier reagent.

    • Solution: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous DMF and fresh, high-quality POCl₃ are used. The reagent should be prepared at a low temperature (0-5 °C) and used immediately.

  • Possible Cause 2: Incomplete lithiation.

    • Solution: In the lithiation-formylation route, ensure that the organolithium reagent (e.g., n-butyllithium) is of a known concentration and is added to the reaction mixture at a low temperature (typically -78 °C) to prevent side reactions. The reaction should be stirred for a sufficient time to ensure complete deprotonation before the addition of DMF.

  • Possible Cause 3: Low reactivity of the substrate.

    • Solution: If the 3-methylbenzo[b]thiophene is unreactive under standard Vilsmeier-Haack conditions, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be aware that harsher conditions may lead to the formation of byproducts.

Problem 2: Formation of significant side products.

  • Possible Cause 1: Isomeric impurities.

    • Solution: As mentioned, formylation of 3-substituted thiophenes can sometimes yield a mixture of 2- and 5-formylated products[7]. To minimize the formation of the undesired isomer, carefully control the reaction temperature and consider using a milder formylating agent if possible. Purification by column chromatography is often necessary to separate these isomers[8][9].

  • Possible Cause 2: Chlorinated byproducts.

    • Solution: In the Vilsmeier-Haack reaction, the use of POCl₃ can sometimes lead to the formation of chlorinated benzothiophenes, especially at higher temperatures[10]. Running the reaction at a lower temperature and for a shorter duration can help to minimize the formation of these impurities.

  • Possible Cause 3: Formation of a dark, tarry residue.

    • Solution: The Vilsmeier-Haack reaction is exothermic, and overheating can lead to polymerization and decomposition of the starting material and/or product. Maintain strict temperature control throughout the reaction. Ensure that the starting materials and solvents are pure, as impurities can catalyze side reactions.

Problem 3: Difficulty in purifying the product.

  • Possible Cause 1: Poor separation of the desired product and impurities by column chromatography.

    • Solution: The choice of eluent is critical for achieving good separation. A systematic screening of different solvent systems using thin-layer chromatography (TLC) is recommended to find an optimal mobile phase. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[5][8].

  • Possible Cause 2: The product appears as an oil and does not crystallize.

    • Solution: A high level of impurities can inhibit crystallization. If the product is an oil, it is advisable to first purify it by column chromatography to remove impurities and then attempt recrystallization from a suitable solvent.

Data Presentation

Table 1: Regioselectivity of Formylation of 3-Methylthiophene (A Model System) [7]

Formylating Agent2-formyl isomer : 5-formyl isomer Ratio
N-formylpyrrolidine11 : 1
MeOCHCl₂:TiCl₄46 : 1
N-formylindoline:(COCl)₂1 : 1.5

Note: This data is for 3-methylthiophene and serves as a model to understand the potential for isomeric byproduct formation in the synthesis of this compound.

Table 2: Comparison of Yields for the Synthesis of Benzo[b]thiophene-2-carboxaldehyde (Parent Compound)

MethodStarting MaterialReagentsYieldReference
Lithiation-FormylationThianaphthenen-BuLi, N-methylformanilide73%[7]
One-pot from acyclic precursorMethylthiobenzeneBuLi, TMEDA, DMF80%[5]

Note: This data is for the synthesis of the parent benzo[b]thiophene-2-carboxaldehyde and provides a benchmark for expected yields.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Methylbenzo[b]thiophene

This is a general protocol adapted from procedures for similar substrates and should be optimized for the specific case.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 3-methylbenzo[b]thiophene (1 eq.) in a minimal amount of anhydrous 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) or by recrystallization.

Protocol 2: Lithiation-Formylation of 3-Methylbenzo[b]thiophene

This protocol is adapted from the procedure for the synthesis of benzo[b]thiophene-2-carboxaldehyde.[7]

  • Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-methylbenzo[b]thiophene (1 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Extraction and Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ @ 0°C) formylation Formylation (Addition of 3-methylbenzo[b]thiophene, Heat to 60-80°C) reagent_prep->formylation workup Aqueous Work-up (Ice, NaHCO₃) formylation->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product 3-Methylbenzo[b]thiophene- 2-carboxaldehyde purification->product

Caption: Vilsmeier-Haack reaction workflow.

Lithiation_Formylation_Workflow lithiation Lithiation (3-methylbenzo[b]thiophene + n-BuLi @ -78°C) formylation Formylation (Addition of DMF, Warm to RT) lithiation->formylation workup Aqueous Work-up (Sat. NH₄Cl) formylation->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product 3-Methylbenzo[b]thiophene- 2-carboxaldehyde purification->product

Caption: Lithiation-Formylation reaction workflow.

Troubleshooting_Tree start Low Yield or No Product cause1 Inactive Reagents? start->cause1 Check cause2 Incomplete Reaction? start->cause2 Check cause3 Side Product Formation? start->cause3 Check solution1 Use anhydrous reagents, prepare Vilsmeier reagent fresh. cause1->solution1 Solution solution2 Increase reaction time/temp, check n-BuLi concentration. cause2->solution2 Solution solution3 Optimize temp, check for isomers & chlorinated byproducts. cause3->solution3 Solution

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methylbenzo[b]thiophene-2-carboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are column chromatography, recrystallization, and chemical purification via a bisulfite adduct. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: My compound appears as an oil and is difficult to crystallize. What should I do?

A2: "Oiling out" instead of crystallizing is a common issue. This can happen if the compound's melting point is lower than the boiling point of the solvent. To address this, you can try using a lower boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Q3: After column chromatography, my fractions are still impure. What could be the problem?

A3: Impure fractions after column chromatography can result from several factors:

  • Improper Solvent System: The polarity of your eluent may not be optimal for separating your compound from its impurities. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Column Packing Issues: Improperly packed columns with cracks or channels can result in the sample not moving uniformly through the stationary phase.

  • Compound Instability: Some compounds can degrade on silica gel. If you suspect this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel with a small amount of a basic solvent like triethylamine in your eluent.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, this compound is a solid at room temperature with a melting point in the range of 88-90°C.[1] Therefore, distillation is generally not the preferred method for its purification.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a mixture of solvents. For instance, if you are using a pure alcohol, try adding water to decrease the solubility of your compound. - Ensure you are cooling the solution for a sufficient amount of time to allow for maximum crystal formation. - Minimize the amount of hot solvent used to dissolve the crude product.
Colored impurities remain after purification The impurity has a similar polarity to the product and co-elutes during chromatography or co-precipitates during recrystallization.- For column chromatography, try a different solvent system or a different stationary phase (e.g., reversed-phase C18 silica). - Perform a chemical wash of the crude product before purification. For acidic impurities, a wash with a mild base (e.g., sodium bicarbonate solution) might be effective. - Consider using activated carbon to remove colored impurities, but be aware that this can also adsorb some of your product.
Product degradation during purification The compound is sensitive to the purification conditions (e.g., acidic silica gel, heat).- For column chromatography, use deactivated silica gel or neutral alumina. - For recrystallization, use the minimum amount of heat necessary to dissolve the compound. - If the compound is sensitive to air, perform the purification under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude material.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.
  • Pack the column with silica gel (70-230 mesh is a common choice) as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 9:1 or 8:2).
  • The optimal solvent system should be determined beforehand by TLC analysis.

4. Fraction Collection and Analysis:

  • Collect the eluate in fractions.
  • Monitor the fractions by TLC to identify those containing the pure product.

5. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization

1. Solvent Selection:

  • Based on purification methods for the parent compound, benzothiophene, a mixture of a C1-C8 alcohol and water is a good starting point. Isopropyl alcohol or ethanol are commonly used.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen alcohol (e.g., ethanol) and gently heat the mixture until the solid dissolves completely.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
  • Once crystal formation begins, you can further cool the flask in an ice bath to maximize the yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator.

Purification via Bisulfite Adduct Formation

This chemical method is highly specific for aldehydes and can be very effective for removing non-aldehydic impurities.

1. Adduct Formation:

  • Dissolve the crude product in a suitable solvent like ethanol.
  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.

2. Isolation of the Adduct:

  • Collect the solid adduct by vacuum filtration and wash it with a small amount of ethanol and then diethyl ether.

3. Regeneration of the Aldehyde:

  • Suspend the bisulfite adduct in water.
  • Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is basic. This will decompose the adduct and regenerate the aldehyde.

4. Extraction and Isolation:

  • Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Method Typical Stationary/Mobile Phase or Solvent Expected Purity Advantages Disadvantages
Column Chromatography Silica gel / Hexane:Ethyl Acetate gradient>98%Versatile, can separate a wide range of impurities.Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on silica.
Recrystallization Ethanol/Water or Isopropanol/Water>99%Can yield very pure material, relatively simple procedure.Finding a suitable solvent can be trial-and-error. May have lower recovery compared to chromatography.
Bisulfite Adduct Formation Sodium Bisulfite>99%Highly specific for aldehydes, excellent for removing non-aldehydic impurities.Involves chemical reactions and requires careful pH control for regeneration.

Visualizations

PurificationWorkflow Crude Crude 3-Methylbenzo[b]thiophene- 2-carboxaldehyde TLC TLC Analysis to Assess Impurity Profile Crude->TLC Column Column Chromatography (Silica Gel, Hexane/EtOAc) TLC->Column Multiple Impurities Recrystallization Recrystallization (e.g., Ethanol/Water) TLC->Recrystallization Crystalline Solid with Minor Impurities Bisulfite Bisulfite Adduct Formation TLC->Bisulfite Non-aldehydic Impurities Pure Pure Product (>98%) Column->Pure Recrystallization->Pure Bisulfite->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Purification Issue Q1 What is the main issue? Start->Q1 A1_1 Low Yield Q1->A1_1 Low Yield A1_2 Persistent Impurities Q1->A1_2 Persistent Impurities A1_3 Product Degradation Q1->A1_3 Product Degradation Q2_1 Method? A1_1->Q2_1 Q2_2 Method? A1_2->Q2_2 Q2_3 Evidence of Degradation? A1_3->Q2_3 A2_1_1 Recrystallization: - Use less solvent - Try different solvent - Ensure complete cooling Q2_1->A2_1_1 Recrystallization A2_1_2 Chromatography: - Check for compound streaking on TLC - Optimize loading Q2_1->A2_1_2 Chromatography A2_2_1 Recrystallization: - Try a different solvent system - Use activated carbon Q2_2->A2_2_1 Recrystallization A2_2_2 Chromatography: - Change eluent polarity - Use a different stationary phase Q2_2->A2_2_2 Chromatography A2_3_1 Yes, on TLC/NMR: - Use neutral alumina - Deactivate silica gel - Lower temperature Q2_3->A2_3_1 Yes A2_3_2 No clear evidence: - Re-evaluate reaction work-up for harsh conditions Q2_3->A2_3_2 No

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Vilsmeier-Haack Formylation of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of thiophenes. Our goal is to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the formylation of thiophenes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Thiophene Aldehyde

Question: My formylation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in thiophene formylation can be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to diagnosing and solving

troubleshooting low yield in benzothiophene cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiophene cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide practical solutions for optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?

A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge. The issue often arises from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and copper salt as an oxidant significantly influences the yield.[1] Optimization studies have demonstrated that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[1]

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(PPh₃)₄Cu(OAc)₂DMSO45
4Pd(OAc)₂CuCl₂DMSO78
5Pd(OAc)₂Cu(OAc)₂DMF70
6Pd(OAc)₂Cu(OAc)₂Toluene55
Q2: I am observing the formation of significant byproducts in my reaction, leading to a low yield of the desired benzothiophene. What are the common byproducts and how can I minimize their formation?

A2: The presence of multiple spots on a TLC analysis indicates a mixture of products, which is a common reason for low yields. Common byproducts can include dehalogenated starting materials, homocoupled products, and products of incomplete reaction.[2]

To minimize byproduct formation:

  • Control Reagent Addition: Slow addition of a reactive reagent, such as a terminal alkyne, can help maintain its low concentration in the reaction mixture, thus disfavoring side reactions like homocoupling.[2]

  • Optimize Catalyst and Ligands: The choice of catalyst and ligands is critical. For example, in Sonogashira coupling reactions, a palladium catalyst with a copper co-catalyst is commonly used.[3] The ligand can also play a crucial role in stabilizing the catalyst and promoting the desired reactivity.

  • Temperature Control: Carefully controlling the reaction temperature can help minimize the formation of thermal decomposition products or undesired side reactions.

Q3: My starting materials, particularly those with electron-withdrawing groups, are showing low reactivity. How can I improve the yield in such cases?

A3: The reactivity of starting materials is significantly influenced by the electronic properties of the substituents on the aromatic rings.[4] Starting materials with strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) often exhibit low reactivity.[4] This is because EWGs decrease the electron density of the aromatic ring, making subsequent steps like electrophilic aromatic substitution or oxidative addition in metal-catalyzed reactions more difficult.[4]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions with electron-deficient substrates, the choice of catalyst, ligand, base, and solvent is critical to enhance the reaction rate and improve yields.[4]

  • Metal-Free Alternatives: Several metal-free methods have been developed to address the challenges of low-reactivity substrates. One approach involves the use of benzothiophene S-oxides, which can undergo an interrupted Pummerer reaction for C3-functionalization under mild, metal-free conditions.[4]

  • Alternative Synthetic Routes: Consider switching to a synthetic strategy that is more tolerant of electron-deficient substrates. For example, methods involving the cyclization of ortho-alkynyl thioanisoles can be effective.[4]

Q4: My intramolecular cyclization reaction is incomplete. What steps can I take to drive the reaction to completion?

A4: Incomplete cyclization can be attributed to several factors, including the strength of the acid catalyst (for acid-catalyzed cyclizations), reaction temperature, and reaction time.[2]

Solutions:

  • Stronger Acid Catalyst: For acid-catalyzed cyclizations, ensure the acid catalyst (e.g., polyphosphoric acid, Amberlyst) is sufficiently strong and used in an adequate amount.[2]

  • Higher Temperature: Increasing the reaction temperature can often provide the necessary activation energy to drive the cyclization to completion.

  • Extended Reaction Time: Monitor the reaction progress using TLC. If the reaction is proceeding slowly, extending the reaction time may be necessary.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low yields in benzothiophene cyclization reactions.

G start Low Yield Observed check_sm Verify Starting Material Purity & Reactivity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry (Catalyst, Base, Solvent) start->check_reagents analyze_byproducts Identify Byproducts (TLC, NMR, MS) check_sm->analyze_byproducts check_conditions->analyze_byproducts check_reagents->analyze_byproducts optimize_catalyst Optimize Catalyst System (Metal, Ligand, Loading) analyze_byproducts->optimize_catalyst optimize_solvent Screen Different Solvents analyze_byproducts->optimize_solvent optimize_temp Vary Reaction Temperature analyze_byproducts->optimize_temp purification Improve Work-up & Purification optimize_catalyst->purification optimize_solvent->purification optimize_temp->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low yields in benzothiophene synthesis.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[1]

Materials:

  • Benzo[b]thiophene 1,1-dioxide (0.1 mmol)

  • Phenylboronic acid (0.3 mmol)

  • Pd(OAc)₂ (10 mol %)

  • Cu(OAc)₂ (2.0 equiv)

  • Pyridine (3.0 equiv)

  • DMSO (1.0 mL)

Procedure:

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.

  • Add dimethyl sulfoxide (DMSO, 1.0 mL) to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[1]

Protocol 2: Iodine-Mediated Cyclization/Alkylation for 2,3-Disubstituted Benzo[b]thiophenes[5]

Materials:

  • 2-Alkynylthioanisole (0.30 mmol)

  • Iodine (I₂) (1.2 equiv)

  • 1,3-Dicarbonyl compound (e.g., dibenzoylmethane) (1.1 equiv)

  • MeNO₂ (5 mL)

Procedure:

  • In a reaction vessel, dissolve the 2-alkynylthioanisole and the 1,3-dicarbonyl compound in MeNO₂.

  • Add iodine to the mixture.

  • Heat the reaction at 80 °C for the indicated time (typically monitored by TLC).

  • After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Relationship between Reaction Parameters

The following diagram illustrates the interconnectedness of various experimental parameters that can affect the yield of benzothiophene cyclization reactions.

G cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents SM_Purity Purity Yield Reaction Yield SM_Purity->Yield SM_Structure Substituent Effects (Electronic & Steric) Catalyst Catalyst & Ligand SM_Structure->Catalyst influences choice SM_Structure->Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Atmosphere Inert vs. Air Atmosphere->Yield Catalyst->Temp activity depends on Catalyst->Yield Base Base/Acid Base->Catalyst can affect activity Base->Yield Solvent Solvent Polarity & Coordinating Ability Solvent->Temp determines boiling point Solvent->Yield

Caption: Interplay of factors influencing benzothiophene synthesis yield.

References

stability of 3-Methylbenzo[b]thiophene-2-carboxaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylbenzo[b]thiophene-2-carboxaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is known to be air-sensitive. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a cool (2-8°C), dry, and dark place to minimize degradation.

Q2: How stable is this compound to acidic conditions?

A2: The compound is expected to be unstable under strong acidic conditions. The aldehyde functional group can be susceptible to acid-catalyzed reactions. Furthermore, polymerization of similar compounds like thiophene-2-carboxaldehyde has been observed in the presence of strong acids such as hydrochloric acid. It is advisable to use mild acidic conditions and monitor the reaction closely for any signs of degradation, such as color change or precipitate formation.

Q3: What is the expected stability of this compound under basic conditions?

A3: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strong basic conditions (e.g., concentrated NaOH or KOH). This reaction would lead to a disproportionation of the aldehyde into the corresponding primary alcohol (3-Methylbenzo[b]thiophen-2-yl)methanol and carboxylic acid (3-Methylbenzo[b]thiophene-2-carboxylic acid). Therefore, exposure to strong bases should be avoided. If basic conditions are necessary, milder bases (e.g., sodium bicarbonate, triethylamine) and lower temperatures are recommended.

Q4: Is this compound sensitive to oxidation?

A4: Yes, both the aldehyde group and the benzothiophene ring are susceptible to oxidation. The aldehyde can be readily oxidized to the corresponding carboxylic acid. The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide and then to a sulfone, particularly with strong oxidizing agents.[1][2] While in some benzothiophene derivatives, oxidation has been shown to increase thermal stability, it fundamentally alters the molecule's structure and properties.[3]

Q5: What is the thermal stability of this compound?

A5: While specific data for this compound is limited, aromatic aldehydes can undergo decarbonylation at high temperatures to form the corresponding aromatic compound (3-methylbenzo[b]thiophene in this case).[2][3][4] The benzothiophene ring itself is generally thermally stable, but the presence of the aldehyde group may lower the overall decomposition temperature. It is recommended to avoid prolonged exposure to high temperatures.

Q6: How does light affect the stability of this compound?

A6: Thiophene-containing compounds can be sensitive to light.[4] Photochemical reactions can include isomerization, dimerization, and other rearrangements. To ensure the integrity of the compound, it should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil during experiments and storage.

Troubleshooting Guides

Issue 1: Unexpected side products or low yield in an acid-catalyzed reaction.
Possible Cause Troubleshooting Step
Acid-catalyzed polymerization or degradation Monitor the reaction closely using TLC or HPLC. If new, unexpected spots/peaks appear, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time.
Hydrolysis of the aldehyde If water is present in the reaction mixture, hydrolysis to the corresponding hydrate may occur. Ensure anhydrous conditions if the reaction is sensitive to water.
Issue 2: Reaction mixture turns dark or forms a precipitate under basic conditions.
Possible Cause Troubleshooting Step
Cannizzaro reaction This is likely if a strong base is used. Switch to a milder, non-hydroxide base (e.g., K₂CO₃, Et₃N). Run the reaction at a lower temperature to disfavor this side reaction.
Base-catalyzed decomposition The benzothiophene ring itself might be susceptible to degradation under harsh basic conditions. Use the minimum required amount of base and monitor the reaction progress carefully.
Issue 3: Degradation of the compound during workup or purification.
Possible Cause Troubleshooting Step
Oxidation on exposure to air Minimize exposure of the compound to air, especially during purification steps like chromatography. Use de-gassed solvents and consider working under an inert atmosphere.
Sensitivity to silica gel Some aldehydes can be unstable on silica gel. Consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the contact time with silica gel.

Data Presentation

Table 1: Summary of Predicted Stability of this compound

Condition Predicted Stability Potential Degradation Products Mitigation Strategies
Strong Acid LowPolymers, unknown degradation productsUse mild acids, lower temperatures, shorter reaction times.
Strong Base Low(3-Methylbenzo[b]thiophen-2-yl)methanol, 3-Methylbenzo[b]thiophene-2-carboxylic acidUse mild, non-hydroxide bases, lower temperatures.
Oxidizing Agents Low3-Methylbenzo[b]thiophene-2-carboxylic acid, this compound-S-oxide, this compound-S,S-dioxideAvoid strong oxidizing agents, handle under inert atmosphere.
Reducing Agents Moderate-Low(3-Methylbenzo[b]thiophen-2-yl)methanolDependent on the strength of the reducing agent.
Heat Moderate3-Methylbenzo[b]thiophene (via decarbonylation)Avoid prolonged heating at high temperatures.
Light ModerateIsomers, dimers, other photoproductsProtect from light using amber vials or foil.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic media.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • In a control vial, mix 1 mL of the stock solution with 1 mL of water.

    • Keep both vials at 60°C.

    • Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic aliquots with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • In a control vial, mix 1 mL of the stock solution with 1 mL of water.

    • Keep both vials at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the basic aliquots with an equivalent amount of 1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control samples.

Protocol 2: Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Quartz or borosilicate glass vials

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and UV lamps).[5][6]

  • Aluminum foil

Procedure:

  • Prepare a solution of this compound in methanol (e.g., 0.1 mg/mL).

  • Transfer the solution to transparent quartz or borosilicate glass vials.

  • Prepare a "dark" control by wrapping an identical vial in aluminum foil.

  • Expose the samples and the dark control to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At the end of the exposure period, analyze the exposed sample and the dark control by a validated stability-indicating HPLC method.

  • Analysis:

    • Compare the chromatograms of the exposed and dark control samples.

    • Calculate the percentage of degradation and observe the formation of any new peaks.

Mandatory Visualization

G cluster_conditions Reaction Conditions cluster_compound cluster_products Potential Degradation Products Acid Strong Acid Compound This compound Base Strong Base Oxidant Oxidizing Agent Heat High Temperature Light UV/Vis Light Polymer Polymerization Compound->Polymer  Acidic  Conditions Cannizzaro Alcohol + Carboxylic Acid Compound->Cannizzaro  Basic  Conditions CarboxylicAcid Carboxylic Acid Compound->CarboxylicAcid  Oxidation Sulfoxide Sulfoxide/Sulfone Compound->Sulfoxide  Oxidation Decarbonylation 3-Methylbenzo[b]thiophene Compound->Decarbonylation  Thermal Photoproducts Isomers/Dimers Compound->Photoproducts  Photolytic

Caption: Logical relationship between reaction conditions and potential degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Prepare Stressed Samples (Acid, Base, Oxidant, etc.) A->B C Prepare Control Samples A->C D Incubate at Defined Temperature/Light Exposure B->D G Dilute for Analysis C->G E Withdraw Aliquots at Time Intervals D->E F Neutralize/Quench Reaction E->F F->G H Inject into HPLC G->H I Quantify Degradation & Identify Products H->I

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Managing Regioselectivity in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the synthesis of benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2 and C3 substituted benzothiophenes in my electrophilic substitution reaction?

A1: This is a common challenge due to the intrinsic electronic properties of the benzothiophene core. The C2 position is often kinetically favored for deprotonation due to its higher acidity, while the C3 position is generally the thermodynamically more stable site for electrophilic attack.[1] The final product distribution is highly dependent on the specific reaction conditions and the nature of the electrophile.[1]

Q2: How can I favor substitution at the C3 position?

A2: Several strategies can be employed to enhance regioselectivity for the C3 position:

  • Lowering Reaction Temperature: Decreasing the temperature can favor the formation of the more thermodynamically stable C3-substituted product in reactions such as nitration and acetylation.[1]

  • Choice of Reagents and Catalysts: For direct C-H arylation, traditional palladium catalysts can sometimes lead to poor selectivity.[1] A metal-free approach utilizing benzothiophene S-oxides as precursors can achieve complete C3 regioselectivity through an "interrupted Pummerer" reaction.[1][2][3][4] This method allows for the selective delivery of coupling partners to the C3 position under mild conditions.[1][2][3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the C2/C3 ratio. It is advisable to screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMSO, DMF).[1][5]

Q3: My goal is to functionalize the benzene ring (C4-C7 positions), but the reaction keeps occurring on the thiophene ring. What should I do?

A3: The thiophene ring is significantly more electron-rich and reactive towards most electrophiles and metalating agents compared to the fused benzene ring.[1] To target the C4-C7 positions, you generally need to either deactivate the thiophene ring or employ a directing group strategy.

Q4: What is the role of a directing group in controlling regioselectivity?

A4: A directing group is a functional group on the benzothiophene scaffold that directs the reaction to a specific position, often through chelation assistance or by altering the electronic properties of the ring system. For instance, installing a directing group at the C2 position can be used to selectively activate the C-H bond at the C3 position for functionalization.[2][6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Symptoms:

  • Formation of a mixture of 2- and 3-acylbenzothiophene isomers.

  • Low yield of the desired isomer.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction Temperature High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Lewis Acid The choice and amount of Lewis acid (e.g., AlCl₃, BF₃) can influence the regioselectivity.[7] Experiment with different Lewis acids or vary the stoichiometry.
Solvent The solvent can affect the reactivity of the electrophile and the stability of the intermediates.[5] Screen solvents with different polarities (e.g., CS₂, CH₂Cl₂, nitrobenzene).
Steric Hindrance If the acylating agent is bulky, it may favor the less sterically hindered C2 position. Consider using a less bulky acylating agent if possible.
Issue 2: Lack of C3-Selectivity in Palladium-Catalyzed C-H Arylation

Symptoms:

  • Predominant formation of the C2-arylated product.

  • Mixture of C2 and C3 isomers with low C3 selectivity.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst System The choice of palladium catalyst and ligand is crucial. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Reaction Conditions High temperatures are often required, which can impact selectivity.[2] Optimize the temperature and reaction time.
Directing Group In the absence of a directing group, C2 arylation is often favored.[2] Consider introducing a removable directing group at the C2 position to force C3 functionalization.
Alternative Strategy For complete C3 regioselectivity, consider a metal-free approach using benzothiophene S-oxides.[2][3][4][6]

Experimental Protocols

Protocol 1: Metal-Free C3-Arylation of Benzothiophene via an Interrupted Pummerer Reaction

This protocol is adapted from the work of Procter and coworkers for the completely regioselective C3-arylation of benzothiophenes.[2][3][4]

Materials:

  • Benzothiophene S-oxide (1.0 equiv)

  • Phenol coupling partner (1.2 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a solution of benzothiophene S-oxide in CH₂Cl₂ at 0 °C, add the phenol coupling partner.

  • Slowly add trifluoroacetic anhydride (TFAA) to the mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Example:

EntryBenzothiophene S-oxidePhenolYield (%)
1Unsubstituted4-Methoxyphenol85
22-MethylPhenol78
32-Bromo3,5-Dimethylphenol92

Note: Yields are indicative and may vary based on specific substrates and reaction scale.

Visualizations

interrupted_pummerer cluster_0 Interrupted Pummerer Reaction for C3-Arylation Benzothiophene_S-oxide Benzothiophene S-oxide Activated_S-oxide Activated S-oxide Benzothiophene_S-oxide->Activated_S-oxide TFAA Thionium_ion Thionium Ion Intermediate Activated_S-oxide->Thionium_ion Pummerer Rearrangement Phenol_attack Nucleophilic Attack by Phenol Thionium_ion->Phenol_attack Rearomatization Rearomatization Phenol_attack->Rearomatization C3-Arylated_product C3-Arylated Benzothiophene Rearomatization->C3-Arylated_product

Caption: Interrupted Pummerer reaction pathway for C3-arylation.

troubleshooting_workflow cluster_1 Troubleshooting Poor Regioselectivity (C2 vs. C3) Start Poor Regioselectivity (C2/C3 Mixture) Lower_Temp Lower Reaction Temperature Start->Lower_Temp Check_Selectivity_1 Improved Selectivity? Lower_Temp->Check_Selectivity_1 Screen_Solvents Screen Solvents (Polarity) Check_Selectivity_1->Screen_Solvents No Success Desired Regioisomer Obtained Check_Selectivity_1->Success Yes Check_Selectivity_2 Improved Selectivity? Screen_Solvents->Check_Selectivity_2 Change_Reagents Change Catalyst/ Reagent Check_Selectivity_2->Change_Reagents No Check_Selectivity_2->Success Yes Check_Selectivity_3 Improved Selectivity? Change_Reagents->Check_Selectivity_3 Use_Directing_Group Employ Directing Group Strategy Check_Selectivity_3->Use_Directing_Group No Check_Selectivity_3->Success Yes Consider_Alternative Consider Alternative Synthetic Route (e.g., S-oxide) Use_Directing_Group->Consider_Alternative

Caption: Workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Formylation of 3-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 3-methylbenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when formylating 3-methylbenzo[b]thiophene?

A1: The primary challenges in the formylation of 3-methylbenzo[b]thiophene revolve around controlling the regioselectivity of the reaction. The substitution can occur at either the C2 or C7 position. The choice of formylating agent and reaction conditions will significantly influence the isomeric ratio of the products. Other common issues include incomplete reactions, low yields, and the formation of polymeric or tarry byproducts, particularly with highly reactive formylating agents.[1]

Q2: Beyond the standard Vilsmeier-Haack reaction (DMF/POCl₃), what are viable alternative formylating agents?

A2: Several alternative methods can be employed for the formylation of 3-methylbenzo[b]thiophene. These include:

  • Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄, or AlCl₃).[2][3][4] It is known to be more reactive than the Vilsmeier-Haack reagent.[1]

  • Metalation followed by Formylation: This involves the deprotonation of the substrate with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2][5]

  • Modified Vilsmeier-Haack Reagents: The steric bulk of the Vilsmeier reagent can be altered to influence regioselectivity. For instance, using N-methylformanilide (NMFA) instead of DMF can lead to different isomeric ratios.[1]

  • Duff Reaction: This reaction uses hexamethylenetetramine as the formyl source. However, it is generally less efficient for this type of substrate.[6][7]

Q3: How can I control the regioselectivity of the formylation to favor the C2 or C7 isomer?

A3: Controlling the regioselectivity is a key aspect of this reaction. Here are some general principles:

  • For C2-formylation: Smaller, more reactive formylating agents tend to favor substitution at the C2 position. The Rieche formylation, for example, is often used to achieve higher selectivity for the 2-isomer.[1] Metalation with n-BuLi followed by quenching with DMF is also a highly regioselective method for functionalization at the C2 position.[8]

  • For C7-substitution (on the benzene ring): While direct formylation on the thiophene ring is generally favored, electrophilic substitution on the benzene ring can be achieved. For 4-methoxybenzo[b]thiophene, electrophilic substitution, including Vilsmeier-Haack formylation, has been shown to occur at the 7-position.[9] The specific electronic and steric effects of the 3-methyl group will influence the reactivity of the C7 position.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive formylating reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material or solvents.1. Use freshly prepared or properly stored formylating reagents. For the Vilsmeier-Haack reaction, ensure the reagent is prepared in situ correctly. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Extend the reaction time and monitor progress by TLC or GC-MS. 4. Purify the starting material and use anhydrous solvents.
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. The formylating agent is too reactive for the substrate under the chosen conditions. 3. Presence of oxygen or moisture in the reaction.1. Lower the reaction temperature. 2. Consider a milder formylating agent or adjust the stoichiometry of the reagents. For example, use a modified Vilsmeier reagent instead of the more reactive Rieche reagent.[1] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Poor Regioselectivity (Mixture of Isomers) 1. The chosen formylating agent is not selective enough. 2. Reaction conditions (temperature, solvent) are not optimal for selectivity.1. To favor the 2-isomer, consider using the Rieche formylation or a metalation-formylation sequence.[1][8] To potentially favor substitution on the benzene ring, harsher conditions or specific directing groups might be necessary. 2. Systematically vary the reaction temperature and solvent to optimize for the desired isomer.
Difficulty in Product Isolation/Purification 1. The product is unstable under the workup conditions. 2. The product has similar polarity to byproducts or starting material.1. Use a milder workup procedure, for example, avoiding strong acids or bases if the product is sensitive. 2. Optimize the chromatographic separation conditions (e.g., different solvent systems, use of a different stationary phase). Recrystallization may also be an effective purification method.

Comparison of Alternative Formylating Agents

Formylating Agent/MethodTypical ReagentsGeneral ConditionsReported Yields (on similar substrates)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMF or NMFA, POCl₃0°C to 80°CModerate to GoodReadily available and inexpensive reagents.[10]Can lead to mixtures of isomers; regioselectivity is dependent on the Vilsmeier reagent used.[1]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄-12°C to room temperatureCan be high, but may be lower than Vilsmeier-Haack for some substrates.[11]Highly reactive, can be more regioselective for the 2-isomer.[1]Dichloromethyl methyl ether is highly toxic and corrosive; requires a strong Lewis acid.[12]
Metalation-Formylation n-BuLi, DMF-78°C to room temperatureGood to ExcellentHighly regioselective for the C2 position.[5][8]Requires strictly anhydrous and inert conditions; organolithium reagents are pyrophoric.
Duff Reaction Hexamethylenetetramine, acid (e.g., trifluoroacetic acid)RefluxGenerally low for non-phenolic substrates.[6][13]Milder conditions for some substrates.Inefficient for many heterocyclic compounds.[6]

Experimental Protocols

Protocol 1: Rieche Formylation for 2-Formyl-3-methylbenzo[b]thiophene

This protocol is adapted from a procedure for 3-methylthiophene.[1]

  • To a stirred solution of 3-methylbenzo[b]thiophene (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), cool the mixture to -10°C.

  • Add dichloromethyl methyl ether (1.1 equivalents) to the solution.

  • Slowly add titanium tetrachloride (TiCl₄, 1.7 equivalents) dropwise, maintaining the temperature below -5°C.

  • Stir the reaction mixture at -10°C for 1 hour.

  • Carefully quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Lithiation and Formylation

This protocol is a general method for the C2-functionalization of thiophene derivatives.[8]

  • Dissolve 3-methylbenzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise over 10 minutes.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_rieche Rieche Formylation cluster_lithiation Metalation-Formylation rieche_start Dissolve 3-Methylbenzo[b]thiophene in anhydrous DCM rieche_cool Cool to -10°C rieche_start->rieche_cool rieche_add_ether Add Dichloromethyl methyl ether rieche_cool->rieche_add_ether rieche_add_ticl4 Add TiCl4 dropwise rieche_add_ether->rieche_add_ticl4 rieche_stir Stir at -10°C for 1h rieche_add_ticl4->rieche_stir rieche_quench Quench with water rieche_stir->rieche_quench rieche_workup Workup and Purification rieche_quench->rieche_workup rieche_product 2-Formyl-3-methylbenzo[b]thiophene rieche_workup->rieche_product lith_start Dissolve 3-Methylbenzo[b]thiophene in anhydrous THF lith_cool Cool to -78°C lith_start->lith_cool lith_add_buli Add n-BuLi lith_cool->lith_add_buli lith_stir Stir at -78°C for 1h lith_add_buli->lith_stir lith_add_dmf Add DMF lith_stir->lith_add_dmf lith_warm Warm to RT lith_add_dmf->lith_warm lith_quench Quench with NH4Cl lith_warm->lith_quench lith_workup Workup and Purification lith_quench->lith_workup lith_product 2-Formyl-3-methylbenzo[b]thiophene lith_workup->lith_product

Figure 1. Experimental workflows for Rieche and Metalation-Formylation.

logical_relationship cluster_methods Formylation Methods substrate 3-Methylbenzo[b]thiophene vilsmeier Vilsmeier-Haack (e.g., DMF/POCl3) substrate->vilsmeier rieche Rieche Formylation (Cl2CHOMe/TiCl4) substrate->rieche metalation Metalation-Formylation (n-BuLi/DMF) substrate->metalation duff Duff Reaction (Hexamethylenetetramine) substrate->duff product_2 2-Formyl Isomer vilsmeier->product_2 Can be selective product_7 7-Formyl Isomer vilsmeier->product_7 Possible rieche->product_2 Generally selective byproducts Byproducts/Tar rieche->byproducts Risk with high reactivity metalation->product_2 Highly selective duff->product_2 Generally low yield duff->product_7 Possible

Figure 2. Logical relationships of formylation methods and outcomes.

References

challenges in the scale-up synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene and the lithiation of a suitable precursor followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the primary challenges when scaling up the Vilsmeier-Haack reaction for this synthesis?

A2: Key challenges during the scale-up of the Vilsmeier-Haack reaction include:

  • Exothermic Reaction Control: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature management to prevent side reactions.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is corrosive and moisture-sensitive, requiring specialized handling procedures at larger scales.

  • Work-up and Purification: The aqueous work-up can be challenging to manage at scale, and purification often requires chromatography to remove byproducts and unreacted starting materials.

  • Regioselectivity: Ensuring formylation occurs at the desired 2-position of the thiophene ring is critical and can be influenced by reaction conditions.

Q3: Are there specific safety precautions for handling the reagents used in this synthesis?

A3: Yes, several reagents require special handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and air. Requires handling under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and syringes or cannulas for transfers.

  • N,N-Dimethylformamide (DMF): A potential irritant and should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1]

Troubleshooting Guides

Vilsmeier-Haack Reaction Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; formation of byproducts; degradation of product during work-up.Ensure dropwise addition of POCl₃ at low temperature (0-5 °C). Monitor reaction progress by TLC or HPLC. Use a milder base for neutralization during work-up if the product is acid-sensitive.
Formation of Isomers Reaction temperature too high, leading to loss of regioselectivity.Maintain strict temperature control during the addition of reagents and throughout the reaction.
Dark-colored Product Presence of polymeric byproducts or impurities.Ensure high-purity starting materials. Consider purification of the crude product by column chromatography or recrystallization.
Difficult Work-up Emulsion formation during aqueous extraction.Add a saturated brine solution to help break the emulsion. Filter the mixture through celite if solids are present.
Lithiation and Formylation Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion Inactive n-BuLi; presence of moisture in reagents or glassware.Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Multiple Products Side reactions due to incorrect temperature; reaction with atmospheric CO₂.Maintain the reaction at the specified low temperature (e.g., -78 °C). Ensure a positive pressure of inert gas throughout the reaction.
Low Yield of Aldehyde Inefficient quenching with DMF.Add DMF slowly at low temperature and allow the reaction to warm to room temperature gradually.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Methylbenzo[b]thiophene

Objective: To synthesize this compound via electrophilic formylation.

Materials:

  • 3-Methylbenzo[b]thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 3-methylbenzo[b]thiophene in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Ethanol or a mixture of hexane and ethyl acetate

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the purified product.

Data Presentation

Parameter Vilsmeier-Haack Reaction Lithiation/Formylation
Typical Yield 70-85%65-80%
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Key Reagents POCl₃, DMFn-BuLi, DMF
Purity (post-purification) >98%[2]>98%
Melting Point 88-90 °C[3]88-90 °C[3]

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Thiophene 3-Methylbenzo[b]thiophene Thiophene->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O H2O H2O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for formylation.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, time) Start->Check_Conditions Check_Reagents Check Reagent Activity/Concentration Start->Check_Reagents Analysis Analyze Byproducts (NMR, MS) Check_Purity->Analysis Check_Conditions->Analysis Check_Reagents->Analysis Workup Optimize Work-up & Purification Solution Implement Corrective Action Workup->Solution Analysis->Workup

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methylbenzo[b]thiophene-2-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack formylation of 3-methylbenzo[b]thiophene is a common synthetic route.[1][2] Impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. Potential impurities include:

  • Unreacted starting material: 3-Methylbenzo[b]thiophene.

  • Over-formylated products: Diformylated species may form under forcing conditions.

  • Chloro-substituted byproduct: Formation of a chloro-aldehyde derivative is a known side reaction in Vilsmeier-Haack reactions.

  • Iminium salt intermediate: The Vilsmeier reagent can form a stable iminium salt with the product, which may persist after initial work-up.

  • Polymeric materials: Acidic conditions can sometimes lead to the formation of polymeric byproducts.

  • Residual solvents: Solvents used in the reaction and work-up (e.g., DMF, phosphorus oxychloride, extraction solvents) may be present.

  • Free acid: Oxidation of the aldehyde can lead to the corresponding carboxylic acid, especially upon prolonged exposure to air.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For crude this compound, a multi-step purification approach is generally recommended. Start with a liquid-liquid extraction to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of your product:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your crude mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify minor impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[3][4]

  • Melting Point Analysis: A sharp melting point range close to the literature value (88-90 °C) is a good indicator of high purity.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification - Incomplete reaction. - Product loss during extraction or chromatography. - Inefficient recrystallization (product remains in the mother liquor).- Monitor the reaction by TLC to ensure completion. - Perform extractions carefully and ensure complete phase separation. - Optimize the solvent system for recrystallization by testing different solvents and solvent mixtures.
Product is an oil and does not crystallize - Presence of significant impurities that inhibit crystallization. - Residual solvent.- Purify the oil by column chromatography to remove impurities and then attempt recrystallization. - Ensure all solvent is removed under high vacuum before attempting crystallization.
Persistent yellow/brown color in the final product - Presence of colored, highly conjugated impurities. - Degradation of the product.- Treat a solution of the product with activated charcoal before the final recrystallization. - Perform column chromatography with a suitable solvent system.
Broad melting point range - Presence of impurities.- Re-purify the product using the methods described in this guide until a sharp melting point is achieved.
Extra peaks in NMR spectrum - Presence of impurities or residual solvents.- Compare the spectrum with a reference spectrum of the pure compound. Integrate the peaks to quantify the impurities. Re-purify if necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a procedure for the purification of the closely related benzo[b]thiophene-2-carboxaldehyde and is expected to be effective for the title compound.[3]

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A common gradient is from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 9:1 or 8:2).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >98%High resolution for separating closely related impurities.Time-consuming, requires larger volumes of solvent.
Recrystallization 95-98%Simple, fast, and good for removing large quantities of impurities with different solubility profiles.May not be effective for removing impurities with similar solubility. Potential for lower yield.

Table 2: Common Solvents for Column Chromatography and Recrystallization

ApplicationSolvent/Solvent SystemNotes
Column Chromatography Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 100% hexane) and gradually increase the ethyl acetate concentration.[3]
Recrystallization Ethanol or IsopropanolGood for moderately polar compounds.
Recrystallization Hexane/Ethyl AcetateThe ratio can be adjusted to achieve optimal solubility for recrystallization.

Visualizations

experimental_workflow crude_product Crude 3-Methylbenzo[b]thiophene- 2-carboxaldehyde extraction Liquid-Liquid Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization Primary Purification column_chromatography Column Chromatography extraction->column_chromatography Alternative/Further Purification analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Met troubleshooting Troubleshooting analysis->troubleshooting Purity Not Met troubleshooting->recrystallization troubleshooting->column_chromatography

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis oily_product Product is an oil? start->oily_product colored_product Product is colored? start->colored_product low_yield Low yield? start->low_yield impure_nmr Impure by NMR? start->impure_nmr purify_column Purify by Column Chromatography oily_product->purify_column Yes activated_charcoal Treat with Activated Charcoal colored_product->activated_charcoal Yes optimize_recryst Optimize Recrystallization low_yield->optimize_recryst Yes repurify Re-purify impure_nmr->repurify Yes repurify->purify_column repurify->optimize_recryst

Caption: A decision tree for troubleshooting common purification issues.

References

improving reaction times for thieno[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-c]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thieno[2,3-c]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired thieno[2,3-c]pyridine product. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

    • Catalyst Inactivity: The choice of catalyst is crucial. For the denitrogenative transformation of fused 1,2,3-triazoles, trifluoromethanesulfonic acid (TfOH) has been shown to give higher yields compared to para-toluenesulfonic acid (PTSA).[1] Ensure the catalyst is fresh and added in the correct stoichiometric amount (e.g., 2 equivalents).[1]

    • Sub-optimal Solvent: The reaction solvent significantly impacts yield. 1,2-dichloroethane (DCE) has been identified as a superior solvent for the acid-mediated denitrogenative transformation, leading to higher yields compared to toluene or dioxane.[1]

    • Incorrect Temperature: The reaction temperature must be optimized. For the TfOH-catalyzed reaction in DCE, lowering the temperature to 80°C improved the yield of the desired product.[1] For other methods, ensure the temperature is appropriate for the specific reaction, as insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.

    • Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction. Ensure all reactants are pure and dry, as moisture can quench catalysts and reagents.

    • Inefficient Cyclization: In methods like the Gewald reaction, which is a common route to substituted 2-aminothiophenes as precursors, incomplete cyclization can be an issue.[2] The choice of base and reaction conditions is critical for driving the reaction to completion.

Issue 2: Slow Reaction Times

  • Question: The synthesis of my thieno[2,3-c]pyridine is proceeding very slowly. How can I improve the reaction rate?

  • Answer: To accelerate the reaction, consider the following approaches:

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes.[2][2] For example, a microwave-assisted Gewald synthesis can be significantly faster than conventional heating methods.

    • Catalyst Choice: As mentioned previously, a more efficient catalyst like TfOH can lead to faster conversion rates compared to PTSA.[1]

    • Temperature Adjustment: Increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the potential for side product formation or decomposition of reactants and products. Monitor the reaction closely by thin-layer chromatography (TLC) when increasing the temperature.[2]

    • Solvent Effects: The choice of solvent can influence reaction kinetics. Ensure you are using a solvent that facilitates the desired reaction pathway and has an appropriate boiling point for the intended reaction temperature.

Issue 3: Formation of Side Products and Purification Challenges

  • Question: I am observing significant side product formation, making the purification of my thieno[2,3-c]pyridine difficult. What can I do?

  • Answer: The formation of side products is a common challenge. Here are some strategies to minimize them and improve purification:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.[2]

    • Control of Reaction Conditions: Strictly control the reaction temperature and stoichiometry of reactants. Deviations from optimized conditions can lead to unwanted side reactions.

    • Purification Techniques:

      • Recrystallization: Many thieno[2,3-c]pyridine derivatives can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

      • Column Chromatography: For complex mixtures or to isolate products with similar polarities, column chromatography on silica gel is an effective purification method.[4]

    • Understanding Side Reactions: In the Gewald reaction, potential side reactions can occur. A thorough understanding of the reaction mechanism can help in identifying and minimizing the formation of these impurities.[5][6][7][8][9] For instance, the reaction can sometimes yield dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[2,3-c]pyridines?

A1: Several synthetic strategies exist for the preparation of thieno[2,3-c]pyridines. Two common and effective methods are:

  • Gewald Reaction: This is a multi-component reaction that synthesizes substituted 2-aminothiophenes, which are versatile precursors for thieno[2,3-c]pyridines. The reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][6][7][8][9]

  • Metal-Free Denitrogenative Transformation: This method involves the synthesis of a fused 1,2,3-triazole intermediate, which then undergoes an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. This approach avoids the use of metal catalysts, which can be advantageous for pharmaceutical applications.[1]

Q2: How can I optimize the reaction conditions for better yields and shorter reaction times?

A2: Optimization is key to successful synthesis. Here are some parameters to consider:

  • Catalyst Screening: If applicable, screen different acid or base catalysts. For example, in the acid-mediated denitrogenative transformation, TfOH was found to be more effective than PTSA.[1]

  • Solvent Selection: The choice of solvent can dramatically affect the reaction outcome. Test a range of solvents with different polarities and boiling points.

  • Temperature Titration: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.

  • Microwave Synthesis: For rapid optimization and synthesis, microwave-assisted methods can be highly effective, often providing higher yields in significantly shorter times.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[2]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product.[2]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[2]

    • Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the functional groups present in the molecule.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Metal-Free Denitrogenative Transformation. [1]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSAToluene110242
2PTSADioxane100245
3PTSA1,2-DCE802420
4TfOHToluene1102411
5TfOHDioxane1002448
6TfOH1,2-DCE802472

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Illustrative).

MethodReaction TimeYieldReference
Conventional HeatingSeveral hours to overnightModerate to Good[2]
Microwave IrradiationMinutesGood to Excellent[2][2]

Experimental Protocols

Protocol 1: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via Acid-Mediated Denitrogenative Transformation. [1]

  • To a solution of the fused 1,2,3-triazole compound (1 equivalent) in 1,2-dichloroethane (DCE), add the nucleophile (e.g., alcohol, 10 equivalents).

  • Add trifluoromethanesulfonic acid (TfOH) (2 equivalents) to the mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 80°C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine.

Protocol 2: General Procedure for the Gewald Synthesis of 2-Aminothiophene Precursors. [2]

  • In a suitable flask, combine the starting ketone or aldehyde (1 equivalent), an active methylene nitrile (e.g., ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents).

  • Add a suitable solvent (e.g., ethanol) and a base (e.g., triethylamine or morpholine).

  • Stir the mixture at room temperature or with gentle heating according to the specific substrate requirements.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

Visualizations

experimental_workflow cluster_gewald Gewald Reaction Protocol start_g Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) react_g Reaction (Solvent, Base) start_g->react_g 1. Mix monitor_g Monitor by TLC react_g->monitor_g 2. Stir/Heat workup_g Work-up (Precipitation in ice-water) monitor_g->workup_g 3. Completion purify_g Purification (Recrystallization) workup_g->purify_g 4. Filter product_g 2-Aminothiophene Precursor purify_g->product_g 5. Isolate

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophene precursors.

troubleshooting_workflow start Low Yield / Slow Reaction check_catalyst Check Catalyst (Type, Amount, Freshness) start->check_catalyst check_solvent Check Solvent (Type, Purity) start->check_solvent check_temp Check Temperature (Optimize) start->check_temp check_reagents Check Starting Materials (Purity, Stoichiometry) start->check_reagents consider_mw Consider Microwave Synthesis start->consider_mw solution Improved Yield / Rate check_catalyst->solution Optimize check_solvent->solution Optimize check_temp->solution Optimize check_reagents->solution Purify/Adjust consider_mw->solution Implement

Caption: Troubleshooting logic for low yield or slow reaction in thieno[2,3-c]pyridine synthesis.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 3-Methylbenzo[b]thiophene-2-carboxaldehyde and a comparative study with its structural analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison based on experimental data.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Benzo[b]thiophene-2-carboxaldehyde and 3-Methylbenzo[b]thiophene. These compounds serve as valuable alternatives for understanding the influence of the methyl and carboxaldehyde groups on the chemical shifts of the benzo[b]thiophene core.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupProtonChemical Shift (δ, ppm)Multiplicity
Benzo[b]thiophene-2-carboxaldehyde[1][2]Aldehyde (-CHO)CHO10.08s
=CH7.99s
Aromatic7.95–7.84m
Aromatic7.54–7.38m
3-Methylbenzo[b]thiopheneMethyl (-CH₃)Aromatic7.90-7.75m
Aromatic7.40-7.25m
CH7.22s
CH₃2.52s

Table 2: ¹³C NMR Spectral Data Comparison

CompoundFunctional GroupCarbonChemical Shift (δ, ppm)
Benzo[b]thiophene-2-carboxaldehyde[1][2]Aldehyde (-CHO)C=O184.1
Aromatic/Heterocyclic143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4
3-Methylbenzo[b]thiophene[3]Methyl (-CH₃)Aromatic/Heterocyclic140.4, 139.6, 131.5, 124.3, 124.2, 122.8, 122.4, 120.0
CH₃14.4

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the prepared solution into a 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical instrument parameters for a 400 MHz NMR spectrometer:

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing

The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, followed by phase and baseline corrections using appropriate NMR software.

NMR Analysis Workflow

The logical workflow for the NMR analysis of a novel compound like this compound is depicted in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_processing Data Processing cluster_analysis Spectral Analysis & Comparison A Weigh Compound B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Peak Integration & Chemical Shift Referencing G->H I Assign Signals to Protons (1H) and Carbons (13C) H->I J Compare with Spectra of Analogues (e.g., Benzo[b]thiophene-2-carboxaldehyde, 3-Methylbenzo[b]thiophene) I->J K Structure Elucidation J->K

Caption: Workflow for NMR analysis of organic compounds.

References

A Comparative Guide to the Synthesis of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene and its derivatives are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials science. The development of efficient and versatile synthetic routes to access these valuable compounds is a subject of ongoing research. This guide provides an objective comparison of four prominent methods for the synthesis of substituted benzothiophenes: Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes, Microwave-Assisted Synthesis of 3-Aminobenzothiophenes, a Domino Reaction Protocol for 3-Amino-2-formyl-benzothiophenes, and the Gewald Synthesis of 2-Aminobenzothiophenes. This comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable strategy for their specific synthetic needs.

Data Presentation

The following table summarizes key quantitative data for the selected synthesis methods, allowing for a direct comparison of their performance.

Synthesis MethodKey ReagentsTypical ProductsReaction TimeTemperature (°C)Yield (%)
Palladium-Catalyzed Annulation Aryl sulfide, Alkyne, Pd(OAc)₂, Ag₂CO₃, K₂CO₃2,3-Disubstituted benzothiophenes24 h12060-95
Microwave-Assisted Synthesis 2-Halobenzonitrile, Methyl thioglycolate, Et₃N3-Aminobenzothiophene-2-carboxylates11-35 min13058-96[1]
Domino Reaction Protocol 2-Fluorobenzonitrile derivative, 2,5-Dihydroxy-1,4-dithiane, NaHCO₃3-Amino-2-formyl-benzothiophenes8 hRoom Temperature71-85[2]
Gewald Synthesis Cyclohexanone, Methyl cyanoacetate, Sulfur, PyrrolidineMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate30 minMicrowave79[3]

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed.

Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes

This method provides a convergent route to a variety of 2,3-disubstituted benzothiophenes.

Procedure: To a screw-capped test tube equipped with a magnetic stir bar, add the aryl sulfide (1.0 equiv), alkyne (2.0 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv). The tube is sealed, and 1,2-dichloroethane is added as a solvent. The mixture is then stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The resulting residue is purified by column chromatography to afford the desired 2,3-disubstituted benzothiophene.

Microwave-Assisted Synthesis of 3-Aminobenzothiophenes

This approach offers a rapid and efficient synthesis of 3-aminobenzothiophene derivatives.[1]

Procedure: A mixture of the 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.2 equiv), and triethylamine (2.0 equiv) in DMSO is subjected to microwave irradiation at 130 °C for 11-35 minutes.[1] After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 3-aminobenzothiophene-2-carboxylate product.[1]

Domino Reaction Protocol for 3-Amino-2-formyl-benzothiophenes

This one-pot reaction provides an efficient route to 3-amino-2-formyl-functionalized benzothiophenes.[2]

Procedure: A mixture of a 2-fluorobenzonitrile derivative (1.0 equiv), 2,5-dihydroxy-1,4-dithiane (0.55 equiv), and sodium bicarbonate (1.1 equiv) is stirred in an equal ratio of acetone and water at room temperature for 8 hours.[2] The solid product that forms is collected by filtration, washed thoroughly with distilled water, and dried under vacuum to give the desired 3-amino-2-formyl-benzothiophene.[2]

Gewald Synthesis of 2-Aminobenzothiophenes

The Gewald reaction is a classic multi-component reaction for the synthesis of 2-aminothiophenes, which can be adapted for the preparation of benzothiophene derivatives.

Procedure for Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A mixture of cyclohexanone (1 mmol), methyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL) is subjected to microwave irradiation for 30 minutes.[3] After the reaction is complete, the mixture is worked up and the crude product is purified by flash chromatography on silica gel to give the desired product.[3]

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow and key transformations in each of the described synthetic methods.

Palladium_Catalyzed_Annulation start Aryl Sulfide + Alkyne reactants Pd(OAc)₂, Ag₂CO₃, K₂CO₃ 1,2-Dichloroethane, 120°C, 24h start->reactants intermediate Palladacycle Intermediate reactants->intermediate Oxidative Addition product 2,3-Disubstituted Benzothiophene intermediate->product Reductive Elimination

Palladium-Catalyzed Annulation Workflow

Microwave_Assisted_Synthesis start 2-Halobenzonitrile + Methyl Thioglycolate reactants Et₃N, DMSO Microwave, 130°C, 11-35 min start->reactants intermediate Thioether Intermediate reactants->intermediate SₙAr Reaction cyclization Intramolecular Cyclization intermediate->cyclization product 3-Aminobenzothiophene -2-carboxylate cyclization->product Tautomerization

Microwave-Assisted Synthesis Workflow

Domino_Reaction start 2-Fluorobenzonitrile deriv. + 2,5-Dihydroxy-1,4-dithiane reactants NaHCO₃ Acetone/Water, RT, 8h start->reactants intermediate1 Thiolate Intermediate reactants->intermediate1 Ring Opening intermediate2 Addition Product intermediate1->intermediate2 Michael Addition cyclization Intramolecular Cyclization & Dehydration intermediate2->cyclization product 3-Amino-2-formyl -benzothiophene cyclization->product

Domino Reaction Workflow

Gewald_Synthesis start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur reactants Base (e.g., Pyrrolidine) Microwave start->reactants intermediate1 Knoevenagel Condensation Product reactants->intermediate1 intermediate2 Thiolate Adduct intermediate1->intermediate2 Sulfur Addition cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Aminothiophene Derivative cyclization->product Tautomerization

Gewald Synthesis Workflow

References

A Comparative Analysis of the Biological Activity of 3-Methylbenzo[b]thiophene-2-carboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-Methylbenzo[b]thiophene-2-carboxaldehyde and its synthesized derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate further research and development in this area.

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities. Modifications to the core structure, particularly at the 2- and 3-positions, have been a key strategy in the development of potent bioactive molecules. This guide focuses on derivatives of this compound, exploring how different functionalizations impact their biological efficacy.

Data Summary: Anticancer and Antimicrobial Activities

The biological activities of various derivatives of this compound have been evaluated, with a primary focus on their potential as anticancer and antimicrobial agents. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different derivatives.

Table 1: Anticancer Activity of 3-Arylthiophene-2-aryl/heteroaryl Chalcone Derivatives

CompoundRIC50 (µg/mL) against HCT-15
5a 4-chlorophenyl21
5g 2-nitrophenyl22.8
Doxorubicin (Standard) -25

Data sourced from a study on the antiproliferative activity of novel 3-aryl thiophene-2-aryl and heteroaryl chalcones against human colon cancer cell lines.[1]

Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundOrganismMIC (µg/mL)
MPPS S. aureus ATCC 25923512
MPPS B. subtilis ATCC 6633256
MPPS E. coli ATCC 25922512 (MBC)
MPPS P. aeruginosa ATCC 27853512 (MBC)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS), a sulfur-containing compound with a structural resemblance to the benzo[b]thiophene core.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological assays cited in this guide.

Anticancer Activity Evaluation: MTT Assay

The in vitro antiproliferative activity of the synthesized chalcone derivatives was determined against the HCT-15 human colon cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay.

  • Cell Seeding: HCT-15 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% fetal bovine serum.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with different concentrations of the test compounds and the standard drug, Doxorubicin.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Activity Evaluation: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the benzo[b]thiophene derivatives was determined using the broth microdilution susceptibility method.[2][3]

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the inoculum was prepared to a concentration of 10⁸ CFU/mL, which was then diluted to 10⁶ CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[3]

Visualizing the Synthesis and Activity

Diagrams provide a clear visual representation of complex processes. The following diagrams, created using the DOT language, illustrate the synthesis of derivatives and a proposed mechanism of action.

G cluster_synthesis Synthesis of Chalcone Derivatives This compound This compound Condensation Condensation This compound->Condensation Aryl/Heteroaryl Methyl Ketone Aryl/Heteroaryl Methyl Ketone Aryl/Heteroaryl Methyl Ketone->Condensation Chalcone Derivative Chalcone Derivative Condensation->Chalcone Derivative G cluster_workflow Antimicrobial Activity Workflow (Broth Microdilution) Bacterial/Fungal Culture Bacterial/Fungal Culture Inoculum Preparation Inoculum Preparation Bacterial/Fungal Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination G cluster_pathway Putative Anticancer Mechanism of Action Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Inhibition Inhibition Benzo[b]thiophene Derivative->Inhibition Protein Kinase Protein Kinase Cancer Cell Proliferation Cancer Cell Proliferation Protein Kinase->Cancer Cell Proliferation Inhibition->Protein Kinase

References

Analytical Characterization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical characterization of 3-Methylbenzo[b]thiophene-2-carboxaldehyde and its derivatives. Due to the limited availability of published analytical data for this specific compound, this guide leverages data from its parent compound, benzo[b]thiophene-2-carboxaldehyde, and a closely related analogue, 3-methyl-2-thiophenecarboxaldehyde, to provide a comprehensive analytical profile. This guide is intended to assist researchers in the identification, quantification, and quality control of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic molecules. The following tables summarize the key spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehyde Proton (CHO)Aromatic ProtonsMethyl Protons (CH₃)SolventReference
This compound (Predicted) ~10.1~7.3 - 8.0~2.5CDCl₃-
Benzo[b]thiophene-2-carboxaldehyde10.08 (s)7.38-7.54 (m, 2H), 7.84-7.95 (m, 2H), 7.99 (s, 1H)-CDCl₃[1]
3-Methyl-2-thiophenecarboxaldehyde9.85 (s)6.95 (d, 1H), 7.55 (d, 1H)2.60 (s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehyde Carbonyl (C=O)Aromatic/Heterocyclic CarbonsMethyl Carbon (CH₃)SolventReference
This compound (Predicted) ~185~122 - 145~15CDCl₃-
Benzo[b]thiophene-2-carboxaldehyde184.1123.4, 125.4, 126.3, 128.1, 133.7, 138.9, 143.1, 143.9-CDCl₃[1]
3-Methyl-2-thiophenecarboxaldehyde183.1127.3, 135.4, 140.1, 144.514.8-

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)Reference
This compound (Predicted) ~1670~3100~2920-
Benzo[b]thiophene-2-carboxaldehyde1672 (s)-2826 (w)[1]
3-Methyl-2-thiophenecarboxaldehyde166531002920

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation PeaksIonization MethodReference
This compound 176175, 147, 115GC-MS (EI)-
Benzo[b]thiophene-2-carboxaldehyde162161, 134, 133, 89GC-MS (EI)[1]
3-Methyl-2-thiophenecarboxaldehyde126125, 97, 83GC-MS (EI)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the synthesis and analysis of benzo[b]thiophene-2-carboxaldehyde, which can be adapted for its 3-methyl derivative.

Synthesis of Benzo[b]thiophene-2-carboxaldehyde

A reported synthesis involves the reaction of methylthiobenzene with butyllithium (BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by formylation with N,N-dimethylformamide (DMF).[1]

Procedure:

  • To a solution of methylthiobenzene in hexane, add TMEDA under a nitrogen atmosphere.

  • Cool the mixture to 0 °C and add a solution of BuLi in hexane dropwise.

  • Stir the reaction mixture at 0 °C and then at room temperature for 24 hours.

  • Cool the mixture and slowly add anhydrous DMF with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Quench the reaction with aqueous HCl.

  • Separate the organic phase, wash with HCl, water, and brine, and then dry over sodium sulfate.

  • Purify the product by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire proton-decoupled spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For oily samples, a thin film can be prepared between salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Acquire spectra in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizations

General Workflow for Analytical Characterization

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_purity Purity & Quantification Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC GC GC Analysis Purification->GC

Caption: General workflow for the synthesis and analytical characterization of this compound derivatives.

Comparison of Analytical Techniques

tech_comparison cluster_structure Structural Elucidation cluster_functional_groups Functional Group Identification cluster_separation Separation & Quantification NMR NMR (High Resolution, Connectivity) MS MS (Molecular Weight, Fragmentation) NMR->MS IR IR (Vibrational Modes) HPLC HPLC (High Resolution, Non-volatile) HPLC->MS LC-MS GC GC (High Resolution, Volatile) GC->MS GC-MS GC->HPLC Orthogonal Techniques

Caption: Relationship and application of key analytical techniques for the characterization of organic compounds.

References

structure-activity relationship (SAR) studies of thiophene-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Thiophene-2-Carboxamide Derivatives as Anticancer Agents

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiophene-2-carboxamide derivatives as anticancer agents, with a focus on their cytotoxic effects against different cancer cell lines. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity (IC50) of several series of thiophene-2-carboxamide derivatives against various human cancer cell lines. This data allows for a direct comparison of the impact of different structural modifications on anticancer potency.

Series Compound Modifications Cancer Cell Line IC50 (µM) Reference
Series 1: Phenyl-thiophene-carboxamides 2b4-chlorophenyl group on the carboxamide nitrogenHep3B (Hepatocellular carcinoma)5.46[1]
2d4-methoxyphenyl group on the carboxamide nitrogenHep3B (Hepatocellular carcinoma)8.85[1]
2e3,4,5-trimethoxyphenyl group on the carboxamide nitrogenHep3B (Hepatocellular carcinoma)12.58[1]
Series 2: Thiophene-2-carboxamides with aryl substituents -Aryl substituentsBreast, Liver, Leukemia cell lines-[2]
Series 3: 2-Bromo-5-substituted thiophenes BMPT2-methylphenyl group at the 5-positionHepG2 (Hepatocellular carcinoma)Low micromolar range[2]
-Oxime functional group with a Z configurationMCF-7 (Breast cancer)0.28[2]
Series 4: Thiophene carboxamide with bromine and imide/amide groups MB-D2-A375 (Melanoma), HT-29 (Colon carcinoma), MCF-7 (Breast cancer)Significant cytotoxic effect[2][3]

Analysis of Structure-Activity Relationships

The data presented in the table highlights several key SAR trends for thiophene-2-carboxamide derivatives as anticancer agents:

  • Substituents on the Carboxamide Nitrogen: In the phenyl-thiophene-carboxamide series, the nature of the substituent on the phenyl ring attached to the carboxamide nitrogen significantly influences cytotoxic activity. Electron-withdrawing groups (e.g., 4-chloro in compound 2b) appear to be more favorable for activity against Hep3B cells compared to electron-donating groups (e.g., 4-methoxy in 2d and 3,4,5-trimethoxy in 2e).[1]

  • Substitution on the Thiophene Ring: The presence of a bromine atom and other substituents on the thiophene ring can lead to potent cytotoxicity. For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) shows selective anticancer activity.[2] Further structural modifications, such as the introduction of an oxime group, can enhance activity, as seen by the submicromolar IC50 value against MCF-7 cells.[2]

  • Mechanism of Action: Several studies suggest that these derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis via caspase activation and suppression of Bcl-2, inhibition of kinases like VEGFR-2, mitochondrial complex I inhibition, and PTP1B inhibition.[2] The compound MB-D2, for example, was found to be effective in activating caspase 3/7 and causing mitochondrial depolarization.[2][3] Some derivatives have also been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), targeting the tubulin-colchicine-binding pocket.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

MTT Assay for Cytotoxicity

The antiproliferative effects of the synthesized compounds are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A375, HT-29) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene-2-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Caspase-3/7 Assay

This assay is used to measure the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Lysis: The cells are lysed to release their contents.

  • Substrate Addition: A luminogenic substrate for caspase-3/7 is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the activated caspases to cleave the substrate.

  • Luminescence Measurement: The resulting luminescence, which is proportional to the caspase-3/7 activity, is measured using a luminometer.[2][3]

Mitochondrial Membrane Potential (JC-1) Assay

This assay assesses changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Staining: Cells treated with the test compounds are stained with the JC-1 dye.

  • Fluorescence Microscopy/Flow Cytometry: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The shift from red to green fluorescence is observed using a fluorescence microscope or quantified by flow cytometry.[2][3]

Visualizing SAR Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for SAR studies and a simplified apoptotic signaling pathway targeted by some thiophene-2-carboxamide derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 SAR Analysis A Lead Compound (Thiophene-2-carboxamide) B Chemical Modification (e.g., R-group variation) A->B C Synthesis of Derivatives B->C D In vitro Cytotoxicity Screening (e.g., MTT Assay) C->D E Identification of Potent Compounds D->E F Apoptosis Assays (Caspase, JC-1) E->F G Target Identification (e.g., Kinase Inhibition) E->G H Structure-Activity Relationship Analysis F->H G->H I Design of Next-Generation Compounds H->I I->B

Caption: General workflow for structure-activity relationship (SAR) studies.

Apoptosis_Pathway Thiophene Thiophene-2-carboxamide Derivatives (e.g., MB-D2) Mito Mitochondria Thiophene->Mito Induces Mitochondrial Depolarization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

comparative analysis of Vilsmeier-Haack versus Friedel-Crafts formylation on thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Formylation Strategy for Thiophene-Based Scaffolds

The introduction of a formyl group onto a thiophene ring is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. Two of the most prominent methods for achieving this are the Vilsmeier-Haack reaction and the Friedel-Crafts formylation. This guide provides a detailed comparative analysis of these two powerful techniques, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureVilsmeier-Haack FormylationFriedel-Crafts Formylation
Reagents N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)Dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid (e.g., SnCl₄, AlCl₃, TiCl₄)
Electrophile Vilsmeier reagent (a chloroiminium ion)Dichloromethyl ether-Lewis acid complex
Reaction Conditions Generally mild (0 °C to reflux)Often requires stricter anhydrous conditions and sometimes cryogenic temperatures
Substrate Scope Highly effective for electron-rich and many substituted thiophenesEffective for thiophene and some substituted derivatives, but can be limited by substrate sensitivity to strong Lewis acids
Regioselectivity Generally high for the 2-position; can be influenced by the steric bulk of the Vilsmeier reagent and substituents on the thiophene ringHigh regioselectivity for the 2-position on unsubstituted thiophene
Safety/Handling POCl₃ is corrosive and moisture-sensitiveLewis acids are corrosive and require careful handling in anhydrous environments; dichloromethyl methyl ether is a suspected carcinogen

Delving into the Mechanisms

The fundamental difference between these two methods lies in the nature of the electrophile that attacks the thiophene ring.

Vilsmeier-Haack Reaction: This reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[1] This reagent is a relatively mild electrophile, making the reaction tolerant to a wider variety of functional groups on the thiophene substrate.

Friedel-Crafts Formylation: In this case, a strong Lewis acid activates dichloromethyl methyl ether to generate a more potent electrophilic species. This higher reactivity can be advantageous for less activated thiophenes but also increases the risk of side reactions and can be incompatible with sensitive functional groups.

Performance Comparison: A Data-Driven Analysis

The choice between the Vilsmeier-Haack and Friedel-Crafts formylation often depends on the specific thiophene substrate and the desired outcome in terms of yield and regioselectivity.

SubstrateReactionReagentsConditionsProduct(s)Yield (%)Reference
ThiopheneVilsmeier-HaackDMF/POCl₃-2-ThiophenecarboxaldehydeHigh[1]
ThiopheneFriedel-CraftsCl₂CHOMe/SnCl₄-2-ThiophenecarboxaldehydeHigh[2]
3-MethylthiopheneVilsmeier-HaackN-formylpyrrolidine/(COCl)₂-2-formyl-3-methylthiophene & 5-formyl-3-methylthiophene (11:1)-[3]
3-MethylthiopheneVilsmeier-HaackN-formylindoline/(COCl)₂-2-formyl-3-methylthiophene & 5-formyl-3-methylthiophene (1:1.5)-[3]
3-BromothiopheneFriedel-CraftsMeOCHCl₂/TiCl₄-12 °C2-formyl-3-bromothiophene & 5-formyl-3-bromothiophene (94:1)83%[3]
3-Methoxybenzo[b]thiopheneVilsmeier-HaackDMF/POCl₃Moderate Temperature2-formyl-3-methoxybenzo[b]thiophene-[4]
3-Methoxybenzo[b]thiopheneVilsmeier-HaackDMF/POCl₃Drastic Conditions3-chloro-2-formylbenzo[b]thiophene-[4]

Experimental Protocols

Vilsmeier-Haack Formylation of Thiophene (General Procedure)

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (optional, as solvent)

  • Sodium acetate

  • Dichloromethane (DCM) or Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.

  • To this mixture, add a solution of thiophene in a suitable solvent like 1,2-dichloroethane, or add the thiophene neat if it is a liquid, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to reflux if necessary, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Friedel-Crafts Formylation of Thiophene using Dichloromethyl Methyl Ether (General Procedure)

Materials:

  • Thiophene

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Lewis Acid (e.g., SnCl₄, AlCl₃, TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice or dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve thiophene in anhydrous dichloromethane (DCM).

  • Cool the solution to the desired temperature (often 0 °C or lower) in an appropriate cooling bath.

  • Slowly add the Lewis acid (e.g., SnCl₄) dropwise to the stirred solution under a nitrogen atmosphere.

  • After the addition of the Lewis acid, add dichloromethyl methyl ether dropwise, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by pouring the mixture onto crushed ice or slowly adding dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Pathways and Workflows

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Thiophene Thiophene Thiophene->Intermediate Electrophilic Attack Aldehyde Thiophene-2-carboxaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation on thiophene.

Friedel_Crafts_Mechanism DCMME Dichloromethyl Methyl Ether Electrophile Electrophilic Complex DCMME->Electrophile Lewis_Acid Lewis Acid (e.g., SnCl₄) Lewis_Acid->Electrophile Intermediate Sigma Complex Electrophile->Intermediate Thiophene Thiophene Thiophene->Intermediate Electrophilic Attack Aldehyde Thiophene-2-carboxaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Friedel-Crafts formylation on thiophene.

Experimental_Workflow cluster_VH Vilsmeier-Haack cluster_FC Friedel-Crafts VH_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) VH_reaction 2. Add Thiophene Derivative VH_reagent->VH_reaction VH_workup 3. Quench & Aqueous Workup VH_reaction->VH_workup VH_purification 4. Purification VH_workup->VH_purification FC_setup 1. Anhydrous Setup with Thiophene & Lewis Acid FC_reaction 2. Add Dichloromethyl Methyl Ether FC_setup->FC_reaction FC_workup 3. Quench & Aqueous Workup FC_reaction->FC_workup FC_purification 4. Purification FC_workup->FC_purification

Caption: Comparative experimental workflows.

Conclusion and Recommendations

Both the Vilsmeier-Haack and Friedel-Crafts formylation reactions are indispensable tools for the synthesis of thiophenecarboxaldehydes.

  • The Vilsmeier-Haack reaction is often the method of choice due to its milder conditions, broader functional group tolerance, and generally good to excellent yields for a wide range of thiophene derivatives.[5]

  • The Friedel-Crafts formylation , particularly with dichloromethyl methyl ether and a suitable Lewis acid, offers a highly effective alternative, especially for substrates that may be less reactive under Vilsmeier-Haack conditions. However, the harsher conditions and the need for stringent anhydrous techniques require careful consideration of substrate compatibility.[2]

Ultimately, the optimal choice will depend on the specific substrate, the desired regioselectivity, and the available laboratory resources. For novel or sensitive thiophene substrates, a small-scale trial of both methods is recommended to determine the most efficient and highest-yielding approach.

References

Validating the Structure of 3-Methylbenzo[b]thiophene-2-carboxaldehyde: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural validation of 3-Methylbenzo[b]thiophene-2-carboxaldehyde, a significant heterocyclic compound.

While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, its application is contingent on the ability to grow high-quality single crystals. In instances where suitable crystals are unattainable, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside Infrared (IR) spectroscopy, offers a powerful alternative for comprehensive structural elucidation. This guide presents a side-by-side comparison of the data obtained from these techniques, supported by detailed experimental protocols.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following table summarizes the quantitative data typically obtained from each technique for the structural analysis of this compound and its close analog, Benzo[b]thiophene-2-carboxaldehyde. Due to the current unavailability of a published crystal structure for this compound, data for the related compound is provided for illustrative purposes.

Analytical TechniqueParameterThis compoundBenzo[b]thiophene-2-carboxaldehyde
X-ray Crystallography Crystal System & Space GroupData Not AvailableData Not Available
Unit Cell DimensionsData Not AvailableData Not Available
Bond Lengths & AnglesData Not AvailableData Not Available
¹H NMR Chemical Shift (δ)Data Not Available10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic)[1]
¹³C NMR Chemical Shift (δ)Data Not Available184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[1]
Mass Spectrometry Molecular Ion (m/z)176.23 (Calculated)[2]162 (M⁺)[1]
IR Spectroscopy Key Absorptions (cm⁻¹)Gas Phase Spectrum Available2826 (w), 1672 (s), 1593 (w), 1518 (m)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures are screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between atoms.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Depending on the compound's properties and the desired information, various ionization techniques can be employed, such as Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for determining the molecular ion.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides information about its structural components.

Workflow for Structure Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound, integrating both spectroscopic and crystallographic methods.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth structure_elucidation Spectroscopic Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation xray X-ray Diffraction crystal_growth->xray crystal_structure Single Crystal Structure Determination xray->crystal_structure final_validation Final Validated Structure structure_elucidation->final_validation crystal_structure->final_validation

Caption: Workflow for the structural validation of a small molecule.

References

A Researcher's Guide to Cross-Referencing Spectral Data for Benzothiophenes in Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with benzothiophene and its derivatives, efficient access to reliable spectral data is crucial for compound identification, structural elucidation, and quality control. This guide provides a comparative overview of major chemical databases—NIST Chemistry WebBook, PubChem, Spectral Database for Organic Compounds (SDBS), and Reaxys—and their utility in providing spectral data for this important class of heterocyclic compounds.

Comparison of Spectral Data Availability for Benzothiophenes

The following table summarizes the availability of key spectral data types for benzothiophenes in the selected databases. While exact quantitative numbers of entries for the entire class of benzothiophenes are not readily provided by these databases, this comparison is based on the general content and specific searches for benzothiophene and its common derivatives.

DatabaseMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyUV-Vis Spectroscopy
NIST Chemistry WebBook ExtensiveLimitedGoodLimited
PubChem GoodGoodGoodLimited
Spectral Database for Organic Compounds (SDBS) GoodGoodExtensiveLimited
Reaxys ExtensiveExtensiveExtensiveGood

Note: "Extensive" indicates a large number of entries for benzothiophene and its derivatives with the specified spectral data. "Good" suggests a substantial number of entries are available. "Limited" implies that while some data may exist, it is not as comprehensive as in other databases.

Experimental Protocols for Spectral Data Acquisition

The following are detailed methodologies for the key spectroscopic techniques commonly used for the characterization of benzothiophenes. These protocols represent standard practices in the field and are consistent with the type of data found in the aforementioned databases.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like many benzothiophene derivatives.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating benzothiophene derivatives.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injection: A small volume of the sample (typically 1 µL) is injected in split or splitless mode.

    • Temperature Program: An initial oven temperature of around 50-100°C is held for a few minutes, followed by a ramp to a final temperature of 250-300°C at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is typically performed at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of benzothiophenes, providing detailed information about the hydrogen and carbon framework.

  • Sample Preparation:

    • ¹H NMR: 5-10 mg of the benzothiophene sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹³C NMR: A more concentrated sample (20-50 mg) in the same volume of solvent is generally required.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.

  • ¹H NMR Acquisition:

    • A standard pulse program is used to acquire the spectrum.

    • The spectral width is set to cover the expected chemical shift range (typically 0-10 ppm for ¹H).

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • The spectral width is set to cover a wider range (typically 0-200 ppm for ¹³C).

    • A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule and provides a characteristic "fingerprint" for the compound.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): For solid samples, a small amount of the material is placed directly on the ATR crystal. This is a common and convenient method.

    • Liquid Film: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Aromatic C-H stretching in benzothiophenes is typically observed around 3100-3000 cm⁻¹, while C=C stretching vibrations in the aromatic ring appear in the 1600-1450 cm⁻¹ region.[1][2][3][4]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzothiophene. The extended conjugation in benzothiophenes results in absorption in the UV region.[5]

  • Sample Preparation: A dilute solution of the benzothiophene derivative is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 absorbance units).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition:

    • A baseline is recorded using a cuvette containing the pure solvent.

    • The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

    • The resulting spectrum is a plot of absorbance versus wavelength (nm).

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates a logical workflow for researchers to effectively cross-reference spectral data for benzothiophenes across multiple databases.

cross_referencing_workflow cluster_0 1. Compound Identification cluster_1 2. Database Search cluster_2 3. Data Retrieval cluster_3 4. Data Comparison and Validation A Identify Benzothiophene Derivative (Name, CAS No., Structure) B Search NIST Chemistry WebBook A->B C Search PubChem A->C D Search SDBS A->D E Search Reaxys A->E F Retrieve Mass Spectrum B->F H Retrieve IR Spectrum B->H C->F G Retrieve NMR Spectrum C->G C->H D->F D->G D->H E->F E->G E->H I Retrieve UV-Vis Spectrum E->I J Compare Spectra from Different Databases F->J G->J H->J I->J K Validate against Experimental Data (if available) J->K L Structural Elucidation / Confirmation K->L

Caption: Workflow for cross-referencing benzothiophene spectral data.

References

comparing the reactivity of 3-methyl vs. unsubstituted benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of heterocyclic chemistry, benzo[b]thiophene derivatives serve as pivotal building blocks for a myriad of applications, from pharmaceuticals to organic electronics. The strategic placement of substituents on this scaffold can profoundly influence the reactivity of its functional groups. This guide provides a detailed comparison of the reactivity of 3-methylbenzo[b]thiophene-2-carboxaldehyde and its unsubstituted counterpart, benzo[b]thiophene-2-carboxaldehyde, offering valuable insights for synthetic chemists and drug development professionals.

The Decisive Role of the 3-Methyl Group: An Electronic Perspective

The primary differentiator in the reactivity of these two aldehydes is the electronic effect of the methyl group at the 3-position. As an electron-donating group, the methyl substituent enriches the electron density of the benzo[b]thiophene ring system. This increased electron density is delocalized throughout the aromatic core, including to the C2-position where the carboxaldehyde group is attached.

Consequently, the carbonyl carbon of the aldehyde in this compound is rendered less electrophilic compared to that in the unsubstituted benzo[b]thiophene-2-carboxaldehyde. This fundamental electronic difference dictates the relative reactivity of the two compounds in a variety of chemical transformations.

Comparative Reactivity in Key Aldehyde Transformations

While direct, side-by-side comparative studies with quantitative data are limited in the available literature, we can infer the relative reactivity based on established chemical principles and isolated experimental findings.

Nucleophilic Addition Reactions: A Tale of Two Electrophilicities

Nucleophilic addition is a cornerstone reaction of aldehydes. The reduced electrophilicity of the carbonyl carbon in this compound is expected to result in a slower reaction rate and potentially lower yields in nucleophilic addition reactions compared to the unsubstituted analog.

Table 1: Predicted and Observed Reactivity in Nucleophilic Addition

Reaction TypeReagentThis compoundBenzo[b]thiophene-2-carboxaldehyde
Knoevenagel Condensation MalononitrileExpected to be slower; specific yield data not available.Can undergo condensation; specific yield data not available.
Wittig Reaction Phosphonium YlideExpected to be slower; specific yield data not available.Can undergo olefination; specific yield data not available.

Nucleophilic_Addition cluster_0 Unsubstituted Benzo[b]thiophene-2-carboxaldehyde cluster_1 This compound Unsub More Electrophilic Carbonyl Carbon Product_Unsub Addition Product Unsub->Product_Unsub Methyl Less Electrophilic Carbonyl Carbon (due to +I effect of CH₃) Product_Methyl Addition Product Methyl->Product_Methyl Nucleophile Nucleophile (e.g., Ylide, Enolate) Nucleophile->Unsub Faster Attack Nucleophile->Methyl Slower Attack

Oxidation to Carboxylic Acids

The oxidation of the aldehyde group to a carboxylic acid is a common transformation. The electron-donating methyl group in the 3-position may slightly increase the electron density on the aldehyde proton, potentially making it marginally more susceptible to oxidation. However, this effect is generally considered to be minor, and similar yields are often observed for analogous aromatic aldehydes under standard oxidation conditions.

Table 2: Representative Yields for the Oxidation to Carboxylic Acids

Starting MaterialOxidizing AgentProductYield (%)
Benzo[b]thiophene-2-carboxaldehydeSilver(I) oxideBenzo[b]thiophene-2-carboxylic acidHigh (qualitative)

Note: Specific yield data for the oxidation of this compound was not found in the reviewed literature.

Oxidation_Pathway Aldehyde Benzo[b]thiophene-2-carboxaldehyde (or 3-Methyl derivative) CarboxylicAcid Benzo[b]thiophene-2-carboxylic acid (or 3-Methyl derivative) Aldehyde->CarboxylicAcid Oxidation Oxidant Oxidizing Agent (e.g., Ag₂O, KMnO₄) Oxidant->CarboxylicAcid

Reduction to Alcohols

The reduction of the aldehyde to a primary alcohol is readily achieved with common reducing agents. The electronic effect of the 3-methyl group is expected to have a minimal impact on the outcome of this transformation, with high yields typically being attainable for both substrates.

Table 3: Representative Yields for the Reduction to Alcohols

Starting MaterialReducing AgentProductYield (%)
Benzo[b]thiophene-2-carboxaldehydeNot specifiedBenzo[b]thiophen-2-ylmethanolHigh (qualitative)

Note: Specific yield data for the reduction of this compound was not found in the reviewed literature.

Reduction_Pathway Aldehyde Benzo[b]thiophene-2-carboxaldehyde (or 3-Methyl derivative) Alcohol Benzo[b]thiophen-2-ylmethanol (or 3-Methyl derivative) Aldehyde->Alcohol Reduction Reductant Reducing Agent (e.g., NaBH₄, LiAlH₄) Reductant->Alcohol

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Synthesis of Benzo[b]thiophene-2-carboxaldehyde

Procedure: To a solution of benzo[b]thiophene (1 equivalent) in a suitable solvent (e.g., dichloromethane or ether) under an inert atmosphere, a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (Vilsmeier-Haack reaction) is added at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with an aqueous workup, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by a suitable method such as column chromatography or recrystallization.

General Procedure for Knoevenagel Condensation

Procedure: To a solution of the respective benzo[b]thiophene-2-carboxaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or DMF), a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate) is added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired condensed product.

General Procedure for Oxidation to Carboxylic Acid

Procedure: The benzo[b]thiophene-2-carboxaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water). An oxidizing agent (e.g., potassium permanganate, Jones reagent, or silver(I) oxide) is added portion-wise while maintaining the reaction temperature. The mixture is stirred until the starting material is consumed (TLC analysis). The reaction is then quenched, and the product is worked up accordingly. For instance, if using KMnO₄, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid. The solid product is then collected by filtration and can be further purified by recrystallization.

General Procedure for Reduction to Alcohol

Procedure: To a solution of the benzo[b]thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) at 0 °C, a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting alcohol can be purified by column chromatography or recrystallization.

Conclusion

The presence of a methyl group at the 3-position of benzo[b]thiophene-2-carboxaldehyde exerts a clear electron-donating effect, which is the principal factor governing its reactivity relative to the unsubstituted analog. This leads to a decrease in the electrophilicity of the carbonyl carbon, making the 3-methyl derivative less reactive towards nucleophiles. For oxidation and reduction reactions, the influence of the methyl group is expected to be less pronounced, with both substrates generally proceeding to the desired products in high yields under standard conditions. This comparative guide provides a foundational understanding for chemists to rationally design synthetic strategies and anticipate reactivity trends when working with these valuable heterocyclic aldehydes. Further quantitative kinetic and yield comparison studies would be beneficial to provide a more definitive and nuanced understanding of their relative reactivities.

Safety Operating Guide

Proper Disposal of 3-Methylbenzo[b]thiophene-2-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Methylbenzo[b]thiophene-2-carboxaldehyde in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle chemical waste with the utmost care. While some safety data sheets (SDS) for this compound indicate it is not considered hazardous under OSHA's 2012 Hazard Communication Standard, other sources classify it as a skin, eye, and respiratory tract irritant.[1][2] Given this conflicting information, a cautious approach is warranted. It is best practice to manage this compound as a hazardous waste unless a specific institutional assessment by Environmental Health and Safety (EHS) professionals determines otherwise.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through your institution's EHS Hazardous Waste Program.[5][6] Do not dispose of this chemical in the regular trash or down the drain.[5][7]

  • Waste Identification and Collection:

    • Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.[3][8]

    • Collect solid waste in a clearly labeled, sealable container. For liquid waste or solutions, use a compatible, leak-proof container.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[3][5]

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • Clearly indicate the quantity of the waste. For mixtures, list all components and their approximate percentages.[5]

    • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[5]

    • Mark the appropriate hazard pictograms if required by your EHS program. Given the conflicting data, it would be prudent to indicate that it is an irritant.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.[8]

    • Ensure incompatible waste types are segregated to prevent accidental reactions.[3][8]

    • Keep the waste container closed at all times except when adding more waste.[8]

  • Disposal Request:

    • Once the waste container is full, or if the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department.[3][5]

    • Complete any required forms, providing a detailed inventory of the container's contents.[5]

  • Decontamination of Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][8]

    • The solvent rinsate must be collected and disposed of as hazardous waste.[3][8]

    • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[3]

Quantitative Data Summary

PropertyValueReference
CAS Number22053-74-3[1]
Molecular FormulaC10H8OS[2]
Molecular Weight176.23 g/mol [2]
Melting Point88 - 90 °C[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 3-Methylbenzo[b]thiophene- 2-carboxaldehyde Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Conflicting Hazard Information? consult_sds->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes / Unsure non_hazardous_path Consult EHS for Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_path No (Confirmed Non-Hazardous by EHS) collect_waste Collect in Labeled, Compatible Container treat_as_hazardous->collect_waste store_waste Store in Designated Area (Segregated) collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.